Theophylline-13C2d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1,3-bis(trideuterio(113C)methyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |
InChI Key |
ZFXYFBGIUFBOJW-KLFIIISESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=C(C(=O)N(C1=O)[13C]([2H])([2H])[2H])NC=N2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Gold Standard in Bioanalysis: A Technical Guide to Theophylline-13C2d6 and its Unlabeled Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards has become the benchmark for achieving reliable data in mass spectrometry-based assays. This guide provides an in-depth technical exploration of the differences between unlabeled Theophylline and its isotopically labeled analogue, Theophylline-13C2d6, elucidating the fundamental principles and practical applications that underpin its use as a superior internal standard.
Unveiling the Molecular Distinction: A Structural and Physicochemical Comparison
At its core, Theophylline is a methylxanthine drug chemically known as 1,3-dimethylxanthine.[1][2] It is a purine derivative with a fused pyrimidinedione and imidazole ring system.[2] Theophylline-13C2d6 is a synthetic version of Theophylline where specific atoms have been replaced with their heavier stable isotopes. Specifically, two carbon atoms are replaced with carbon-13 (¹³C), and six hydrogen atoms on the two methyl groups are replaced with deuterium (²H or d).
This subtle yet significant alteration in atomic composition leads to a measurable difference in molecular weight, a key principle exploited in mass spectrometry.
| Property | Unlabeled Theophylline | Theophylline-13C2d6 |
| Chemical Formula | C₇H₈N₄O₂ | ¹³C₂C₅²H₂H₆N₄O₂ |
| Molecular Weight | 180.16 g/mol [3] | 188.19 g/mol |
| Isotopic Enrichment | Not Applicable | Typically ≥98% for ¹³C and ²H |
| Appearance | White crystalline powder | White to off-white solid |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions | Expected to have very similar solubility to unlabeled Theophylline |
| Melting Point | 270-274 °C[3] | Expected to be very similar to unlabeled Theophylline |
The fundamental chemical structure and, consequently, the physicochemical properties such as pKa, logP, and solubility are nearly identical between the two compounds. This similarity is crucial for the function of Theophylline-13C2d6 as an internal standard, as it ensures that it behaves in an almost identical manner to the unlabeled analyte during sample preparation and chromatographic separation.
The Rationale for Isotopic Labeling: Enhancing Bioanalytical Precision
The primary application of Theophylline-13C2d6 is as an internal standard in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale for using a stable isotope-labeled internal standard is to correct for variability that can be introduced at various stages of the analytical process.
The Causality Behind the Choice:
An ideal internal standard should be a compound that is chemically and physically as similar to the analyte as possible.[4] This ensures that any loss of analyte during sample extraction, or any variation in ionization efficiency in the mass spectrometer, is mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and precise quantification.
Theophylline-13C2d6 fulfills this requirement exceptionally well because:
-
Co-elution: It has virtually the same chromatographic retention time as unlabeled Theophylline, meaning they experience the same matrix effects at the same time.
-
Similar Extraction Recovery: Its near-identical chemical properties result in the same efficiency of extraction from complex biological matrices like plasma or urine.
-
Comparable Ionization Efficiency: Both labeled and unlabeled forms exhibit similar ionization behavior in the mass spectrometer source.
The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development and is recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Synthesis and Isotopic Incorporation
The synthesis of unlabeled Theophylline has been well-established for over a century, with the Traube purine synthesis being a common method.[2] This multi-step process typically starts from simple precursors like dimethylurea and cyanoacetic acid.[2]
The synthesis of Theophylline-13C2d6 involves the use of isotopically enriched starting materials. For instance, the methyl groups can be introduced using ¹³C- and deuterium-labeled methylating agents. The purine ring can be constructed using precursors containing ¹³C-labeled carbon atoms. The specific synthetic route is designed to ensure the stable isotopes are incorporated at positions that are not susceptible to chemical exchange during the analytical procedure.
Potential for Isotopic Effects
While stable isotope-labeled internal standards are designed to be chemically identical, the substitution of lighter atoms with heavier ones can sometimes lead to minor differences in reaction rates, known as the kinetic isotope effect (KIE). Deuterium (²H) has a significantly larger mass than protium (¹H), and the C-²H bond is stronger than the C-¹H bond. This can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of a C-H bond.[5][6]
For Theophylline, the primary metabolic pathways involve N-demethylation and C8-oxidation.[3] The deuterium labeling on the methyl groups of Theophylline-13C2d6 could potentially lead to a slight decrease in the rate of N-demethylation compared to the unlabeled compound. However, in the context of its use as an internal standard, this effect is generally negligible and does not impact the accuracy of quantification, as the internal standard is added at a known concentration and is used to normalize the signal of the co-eluting analyte.
Experimental Protocol: Quantification of Theophylline in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step methodology for the quantitative analysis of Theophylline in human plasma, employing Theophylline-13C2d6 as an internal standard. This protocol is based on established bioanalytical principles and is designed to meet regulatory expectations for validation and sample analysis.
5.1. Materials and Reagents
-
Theophylline (certified reference standard)
-
Theophylline-13C2d6 (certified reference standard)
-
Human plasma (drug-free, with appropriate anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
5.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
5.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Theophylline and Theophylline-13C2d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Theophylline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Theophylline-13C2d6 stock solution in 50:50 (v/v) acetonitrile:water.
5.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the Internal Standard Working Solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
5.5. LC-MS/MS Conditions
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Theophylline: Precursor ion (m/z) 181.1 → Product ion (m/z) 124.1
-
Theophylline-13C2d6: Precursor ion (m/z) 189.2 → Product ion (m/z) 128.1
-
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
5.6. Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
-
Calibration Curve: A calibration curve should be generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The curve should be fitted with a linear, weighted (e.g., 1/x²) regression.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Assessed to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte or internal standard.
-
Stability: The stability of Theophylline in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage) must be established.
Visualization of the Bioanalytical Workflow
The following diagrams illustrate the key steps in the bioanalytical workflow for the quantification of Theophylline using Theophylline-13C2d6 as an internal standard.
Caption: Bioanalytical workflow for Theophylline quantification.
Sources
- 1. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
Theophylline-13C2d6: Technical Reference & Safety Guide
CAS Number: 1782458-84-7
Molecular Formula:
Part 1: Core Directive & Scientific Rationale
The "Gold Standard" Internal Standard
In the bioanalysis of methylxanthines, precision is often compromised by isotopic crosstalk and matrix interferences. Theophylline-13C2d6 represents the pinnacle of internal standard (IS) design for LC-MS/MS quantification. Unlike the common Theophylline-d3 (+3 Da) or Theophylline-d6 (+6 Da), this isotopologue incorporates two Carbon-13 atoms and six Deuterium atoms at the
Why this specific isotopologue?
-
Mass Shift (+8 Da): The parent Theophylline (
181) shifts to 189. This +8 Da separation completely eliminates interference from the naturally occurring M+1 and M+2 isotopes of the analyte, as well as common metabolic fragments that often contaminate the +3 Da window. -
Metabolic Stability: The deuterium labeling on the methyl groups (
) leverages the Kinetic Isotope Effect (KIE) , potentially slowing down N-demethylation during sample processing or in metabolic stability assays, ensuring the IS remains intact longer than hydrogen-labeled counterparts. -
Chromatographic Co-elution: As a stable isotope-labeled compound, it co-elutes perfectly with Theophylline, compensating for matrix effects (ion suppression/enhancement) in real-time.
Part 2: Safety Data Sheet (SDS) Analysis
Warning: While Theophylline-13C2d6 is a stable isotope variant, it possesses the same toxicological properties as unlabeled Theophylline. It must be handled with extreme caution in a containment facility.
Hazard Identification (GHS Classification)
-
Signal Word: DANGER
-
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
-
Reproductive Toxicity: Category 1B (H360) – May damage fertility or the unborn child.
Critical Safety Parameters
| Parameter | Specification | Actionable Protocol |
| Exposure Routes | Inhalation, Ingestion, Skin Contact | Use a certified fume hood. Do not generate dust. |
| Target Organs | CNS, Cardiovascular System | Monitor for tachycardia or tremors if exposure is suspected. |
| PPE Requirements | N95/P100 Respirator, Nitrile Gloves, Safety Goggles | Double-gloving is recommended when handling stock powders. |
| First Aid (Ingestion) | IMMEDIATE Medical Attention | Rinse mouth. Do NOT induce vomiting. Transport to ER immediately. |
Handling & Storage
-
Storage: -20°C (Freezer). Protect from light and moisture.
-
Stability: Stable under recommended storage conditions. Non-radioactive (Stable Isotope).
Part 3: Experimental Protocol (LC-MS/MS)
Workflow Visualization
The following diagram illustrates the validated workflow for quantifying Theophylline in human plasma using Theophylline-13C2d6 as the internal standard.
Figure 1: Sample preparation workflow utilizing Theophylline-13C2d6 for absolute quantification.
Detailed Methodology
A. Stock Solution Preparation
-
Primary Stock: Dissolve 1.0 mg Theophylline-13C2d6 in 1.0 mL Methanol (HPLC Grade) to yield 1 mg/mL.
-
Working IS Solution: Dilute Primary Stock to 500 ng/mL in 50:50 Methanol:Water. Store at -20°C.
B. LC-MS/MS Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B (0-0.5 min)
95% B (1.5 min) Hold (2.5 min) Re-equilibrate. -
Flow Rate: 0.4 mL/min.[1]
C. Mass Spectrometry (MRM Transitions) Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Theophylline (Analyte) | 181.1 | 124.1 | 22 | 50 |
| Theophylline-13C2d6 (IS) | 189.2 | 130.2 | 22 | 50 |
Note: The +8 Da shift in the precursor (181
Part 4: Structural Logic
The following diagram details the specific isotopic labeling sites that confer the +8 Da mass shift.
Figure 2: Isotopic modification map of Theophylline-13C2d6.
References
-
Pharmaffiliates. (n.d.). Theophylline-13C2d6 (CAS 1782458-84-7) - Technical Datasheet. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2153: Theophylline. Retrieved February 6, 2026, from [Link]
-
Zhang, Y., et al. (2020). "Determination of Theophylline Across Biological Matrices Using LC-MS/MS." Journal of Chromatography B. Retrieved February 6, 2026, from [Link]
Sources
An In-depth Technical Guide to the Metabolic Pathways of Theophylline-13C2d6 in Tracer Studies
Foreword: Precision in Metabolism
In the landscape of drug development, understanding a compound's metabolic fate is not merely an academic exercise; it is a cornerstone of ensuring safety and efficacy. For drugs with a narrow therapeutic index, such as theophylline, this understanding becomes critical. This guide moves beyond theoretical descriptions to provide a practical, in-depth exploration of how stable isotope tracer studies, specifically using Theophylline-13C2d6, offer unparalleled precision in elucidating metabolic pathways. We will delve into the causality behind experimental design, the validation inherent in the protocols, and the robust data these methods yield, equipping researchers and drug development professionals with the knowledge to confidently apply these powerful techniques.
Theophylline: A Therapeutic Mainstay with Metabolic Complexities
Theophylline, a methylxanthine compound, has been a long-standing therapy for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanisms of action include nonselective inhibition of phosphodiesterases (PDEs), leading to bronchodilation, and antagonism of adenosine receptors.[2][3] While effective, theophylline's clinical utility is constrained by its narrow therapeutic window; plasma concentrations must be carefully managed to achieve efficacy while avoiding toxicity.[4]
This delicate balance is dictated almost entirely by the drug's clearance rate, which shows significant inter-individual variability.[5] The primary driver of this variability is hepatic metabolism.[6][7] Therefore, a granular understanding of the enzymes and pathways responsible for theophylline's biotransformation is essential for predicting drug-drug interactions (DDIs), understanding patient-specific factors (e.g., genetics, lifestyle), and ensuring patient safety.
The Rationale for Stable Isotope Tracer Studies
To dissect complex metabolic networks in vivo, we require a method to trace the journey of a drug molecule without perturbing the system's steady state. This is the fundamental principle of tracer studies. While radiolabeling has been a traditional approach, the use of stable, non-radioactive isotopes has become the gold standard for clinical and preclinical research.[8][]
Why Stable Isotopes? The Scientific Imperative:
-
Safety: Stable isotopes (e.g., ¹³C, ²H (d), ¹⁵N) are naturally occurring and pose no radiation risk to subjects, allowing for studies in diverse populations, including vulnerable ones, and enabling repeated testing.[8]
-
Chemical Identity: Labeled molecules are chemically identical to their unlabeled counterparts, ensuring they are processed by enzymes and transporters in the exact same manner.[8]
-
Analytical Power: When coupled with high-resolution mass spectrometry, stable isotopes allow for the unambiguous differentiation of the tracer drug and its metabolites from the endogenous or co-administered unlabeled drug.[10][11]
The use of Theophylline-13C2d6 provides a robust tracer. The incorporation of multiple stable isotopes creates a significant mass shift that is easily detectable by mass spectrometry and ensures that the label is retained on the core structure through the primary metabolic transformations, a critical feature for accurately tracing metabolite formation.
The Core Metabolic Pathways of Theophylline
Theophylline is extensively metabolized in the liver, with approximately 90% of a dose being eliminated through biotransformation before renal excretion.[12] The metabolism is dominated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][13][14] The two principal metabolic routes are N-demethylation and C8-oxidation.
-
C8-Hydroxylation: This is the major pathway, converting theophylline to 1,3-dimethyluric acid (1,3-DMU) . This reaction is predominantly catalyzed by CYP1A2 .[15][16]
-
N-Demethylation: This occurs at two positions:
-
3-N-demethylation produces 1-methylxanthine (1X) . This pathway is also primarily mediated by CYP1A2 .[12] 1-methylxanthine is subsequently oxidized by xanthine oxidase (XDH) to 1-methyluric acid.
-
1-N-demethylation produces 3-methylxanthine (3X) . 3-methylxanthine is the only pharmacologically active metabolite, though its potency is roughly one-tenth that of theophylline.[12][17]
-
Key Enzymatic Players:
-
CYP1A2: This is the high-affinity, primary enzyme responsible for theophylline metabolism at therapeutic concentrations.[5][15][18] Its activity is highly variable and can be induced by factors like smoking or inhibited by various drugs, making it a frequent source of clinically significant DDIs.[12][13][19]
-
CYP2E1: This enzyme acts as a low-affinity, high-capacity pathway.[15][20] Its contribution becomes more significant at higher, potentially toxic, theophylline concentrations.[5] Ethanol consumption can induce CYP2E1, potentially altering theophylline clearance.[15]
-
CYP3A4: While a major drug-metabolizing enzyme, its role in theophylline metabolism is generally considered minor.[12][15]
Designing and Executing a Theophylline-13C2d6 Tracer Study
A well-designed tracer study can precisely quantify the contribution of each metabolic pathway and assess the impact of intrinsic and extrinsic factors. The "intravenous tracer with oral maintenance" design is a robust approach.[21]
Experimental Protocol: A Self-Validating System
This protocol is designed to measure pathway-specific clearance under true steady-state conditions, providing the most clinically relevant data.
Step 1: Subject Enrollment and Baseline Assessment
-
Objective: To select an appropriate study population and gather baseline data.
-
Procedure:
-
Enroll healthy volunteers or the target patient population based on defined inclusion/exclusion criteria.
-
Conduct a physical exam and collect baseline blood and urine samples.
-
Obtain informed consent, detailing all procedures.
-
-
Causality: Proper subject selection minimizes confounding variables. Baseline samples confirm the absence of theophylline and interfering substances.
Step 2: Attainment of Steady-State Concentration
-
Objective: To ensure the kinetics of the unlabeled drug are stable.
-
Procedure:
-
Administer oral, unlabeled theophylline (e.g., sustained-release formulation) for a period of 3-5 half-lives (typically 2-3 days).[22]
-
On the day of the tracer study, confirm steady-state by taking 2-3 pre-dose blood samples to ensure trough concentrations are stable.
-
-
Causality: Measuring the tracer's metabolism against a stable background of the unlabeled drug allows for accurate kinetic calculations that reflect the body's true clearance capacity at that therapeutic level.
Step 3: Tracer Administration and Sample Collection
-
Objective: To introduce the labeled tracer and track its disposition and the appearance of its metabolites.
-
Procedure:
-
Immediately following the final oral maintenance dose of unlabeled theophylline, administer a single, small bolus dose of Theophylline-13C2d6 intravenously. The tracer dose should be a fraction (e.g., <5%) of the maintenance dose to avoid perturbing the system.
-
Collect blood samples at a rich time point schedule (e.g., 0, 5, 15, 30, 60, 90 mins, and 2, 4, 6, 8, 12, 24 hours post-tracer dose).
-
Collect all urine produced over timed intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
-
-
Causality: IV administration of the tracer bypasses absorption complexities, providing a direct measure of systemic clearance. Rich sampling is crucial for accurately defining the pharmacokinetic profiles of both the parent tracer and its metabolites.
Step 4: Sample Processing and Bioanalysis
-
Objective: To stabilize samples and quantify all labeled and unlabeled analytes.
-
Procedure:
-
Process blood to plasma via centrifugation and store at -80°C. Record urine volumes and store aliquots at -80°C.
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24]
-
Extract analytes from plasma and urine using protein precipitation, liquid-liquid, or solid-phase extraction.[23]
-
Analyze samples to generate concentration-time data for Theophylline, Theophylline-13C2d6, and their respective labeled and unlabeled metabolites.
-
-
Causality: LC-MS/MS is the only technology with the required specificity and sensitivity to differentiate and accurately quantify the mass-shifted labeled compounds from their unlabeled counterparts.[24]
Bioanalytical Data: The Mass Spectrometry Advantage
The power of this technique lies in the ability of LC-MS/MS to specifically monitor the mass transitions for each analyte. A summary of hypothetical mass transitions is presented below.
| Analyte | Label Status | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Theophylline | Unlabeled | 181.1 | 124.1 |
| Theophylline-13C2d6 | Labeled | 189.1 | 128.1 |
| 1,3-Dimethyluric Acid | Unlabeled | 197.1 | 140.1 |
| 1,3-DMU-13C2d6 | Labeled | 205.1 | 144.1 |
| 1-Methylxanthine | Unlabeled | 167.1 | 110.1 |
| 1-MX-13C1d3 | Labeled | 171.1 | 112.1 |
| 3-Methylxanthine | Unlabeled | 167.1 | 124.1 |
| 3-MX-13C1d3 | Labeled | 171.1 | 126.1 |
| Note: These are representative m/z values and must be empirically determined on the specific mass spectrometer used. |
Data Interpretation: From Concentrations to Mechanistic Insights
The rich dataset generated allows for a multi-faceted analysis.
-
Total Clearance: The total systemic clearance (CL) of theophylline can be calculated from the intravenous tracer dose and the Area Under the Curve (AUC) of the labeled drug (CL = Dose_iv / AUC_tracer). This provides a direct measure of drug elimination capacity without confounding absorption factors.
-
Formation Clearance (CLf): The clearance through a specific metabolic pathway can be determined by measuring the cumulative amount of a labeled metabolite excreted in urine (Ae_met*) and dividing it by the AUC of the parent tracer.
-
CLf (to 1,3-DMU) = Ae_1,3-DMU* / AUC_tracer
-
CLf (to 1X) = Ae_1X* / AUC_tracer
-
-
Fraction Metabolized (fm): The relative importance of each pathway can be calculated as the ratio of the formation clearance to the total clearance (fm = CLf / CL). This quantitative data is invaluable for regulatory submissions and for building predictive pharmacokinetic models.[18]
Application in a DDI Study:
Imagine this study is repeated in the same subjects after co-administration of a new investigational drug.
| Parameter | Control (No Inhibitor) | With Investigational Drug | % Change | Interpretation |
| Total CL (L/hr) | 4.0 | 2.0 | -50% | Significant inhibition of overall elimination. |
| fm (CYP1A2, via 1,3-DMU) | 0.60 | 0.25 | -58% | Potent inhibition of the primary CYP1A2 pathway. |
| fm (CYP2E1, hypothetical) | 0.15 | 0.16 | No Change | The investigational drug is selective for CYP1A2. |
This level of detailed insight allows researchers to definitively identify the mechanism of a drug-drug interaction and predict its clinical significance.
Conclusion: A Paradigm of Precision in Drug Development
The use of Theophylline-13C2d6 in tracer studies represents a paradigm of modern, mechanistic drug development. This approach provides unambiguous, quantitative data on metabolic pathways, moving beyond simple observation to causal explanation. By integrating stable isotope chemistry with advanced bioanalytical techniques and robust clinical study design, researchers can precisely define a drug's metabolic profile, accurately predict drug-drug interactions, and ultimately build a stronger, more comprehensive safety and efficacy profile. This technical guide provides the foundational principles and practical framework for harnessing this powerful tool to make more informed decisions in the development of new medicines.
References
-
Theophylline: biochemical pharmacology and pharmacokinetics - PubMed. Available at: [Link]
-
Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies - MDPI. Available at: [Link]
-
Theophylline - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Theophylline | Applied Clinical Pharmacokinetics, 3e - AccessPharmacy. Available at: [Link]
-
Theophylline | Side Effects, Dosage, Uses & More - Healthline. Available at: [Link]
-
(PDF) EFFECTS OF THEOPHYLLINE ON CYP1A2-MEDIATED CAFFEINE BIOTRANSFORMATION IN HUMAN LIVER MICROSOMES - ResearchGate. Available at: [Link]
-
Stable isotope methodology in a pharmacokinetic study of the interaction of theophylline and cimetidine - PubMed. Available at: [Link]
-
Contributions of various factors to theophylline clearance in asthmatic... - ResearchGate. Available at: [Link]
-
Theophylline Extended-Release Tablets Rx only - DailyMed. Available at: [Link]
-
CYP1A2 - Wikipedia. Available at: [Link]
-
Pharmacokinetics of Theophylline and Its Metabolites During Acute Renal Failure. A Case Report - PubMed. Available at: [Link]
-
Theophylline - PMC - NIH. Available at: [Link]
-
Theophylline interactions - The Pharmaceutical Journal. Available at: [Link]
-
Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed. Available at: [Link]
-
Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - ResearchGate. Available at: [Link]
-
Studies on theophylline metabolism: autoinduction and inhibition by antipyrine - PubMed. Available at: [Link]
-
In vivo 2H/13C flux analysis in metabolism research - PMC - PubMed Central. Available at: [Link]
-
Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. Available at: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Available at: [Link]
-
Macrolide–theophylline interactions: no role for the inhibition of cytochrome P4501A2 - PMC. Available at: [Link]
-
Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - NIH. Available at: [Link]
-
Theophylline – Pharmacokinetics. Available at: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. Available at: [Link]
-
Theophylline Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam - PubMed Central. Available at: [Link]
-
(PDF) Pharmacokinetics Modelling of Theophylline Concentration Data On Patients With Respiratory Diseases - ResearchGate. Available at: [Link]
-
In vivo effects of theophylline on diaphragm, bicep, and quadricep strength and fatigability. Available at: [Link]
-
Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation. Available at: [Link]
-
Theophylline action on primary human bronchial epithelial cells under - Dove Medical Press. Available at: [Link]
-
Determination of Theophylline and Its Metabolites by Liquid Chromatography* | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. Available at: [Link]
-
Stable Isotopes for Tracing Cardiac Metabolism in Diseases - Frontiers. Available at: [Link]
-
Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Available at: [Link]
-
Theophylline-7β-d-Ribofuranoside (Theonosine), a New Theophylline Metabolite Generated in Human and Animal Lung Tissue - MDPI. Available at: [Link]
-
Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - NIH. Available at: [Link]
-
Pharmacokinetics of a sustained-release theophylline formulation - PMC - NIH. Available at: [Link]
Sources
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Theophylline | Side Effects, Dosage, Uses & More [healthline.com]
- 4. Theophylline: biochemical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 8. metsol.com [metsol.com]
- 10. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ClinPGx [clinpgx.org]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. mdpi.com [mdpi.com]
- 15. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Theophylline Extended-Release Tablets Rx only [dailymed.nlm.nih.gov]
- 18. Macrolide–theophylline interactions: no role for the inhibition of cytochrome P4501A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CYP1A2 - Wikipedia [en.wikipedia.org]
- 20. Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stable isotope methodology in a pharmacokinetic study of the interaction of theophylline and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of a sustained-release theophylline formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Theophylline-13C2,d6 Internal Standard for Therapeutic Drug Monitoring
This guide provides a comprehensive technical overview of the application of Theophylline-13C2,d6 as a stable isotope-labeled internal standard (SIL-IS) for the therapeutic drug monitoring (TDM) of theophylline. It is intended for researchers, scientists, and drug development professionals engaged in bioanalysis.
Introduction: The Clinical Imperative for Theophylline TDM
Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for many years.[1] Its primary mechanism of action involves the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP, and acting as a nonselective adenosine receptor antagonist.[2] This results in bronchodilation and a reduction in inflammation.
However, theophylline possesses a narrow therapeutic index, typically maintained between 10-20 mg/L in plasma for optimal efficacy in most patients, though a lower range of 5-15 mg/L may also be effective.[3][4] Concentrations exceeding this range can lead to significant adverse effects, including life-threatening cardiac arrhythmias.[2] The drug's pharmacokinetics are highly variable among individuals and can be influenced by factors such as age, liver function, smoking status, and co-administered medications that induce or inhibit cytochrome P450 enzymes, the primary route of theophylline metabolism.[5][6] This inherent variability necessitates therapeutic drug monitoring (TDM) to ensure patient safety and therapeutic efficacy. Accurate and precise quantification of theophylline in biological matrices is therefore paramount.
The Gold Standard: Stable Isotope-Labeled Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity and specificity.[7][8] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.[9]
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis.[10][11] These are compounds where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., 13C, 2H (deuterium), 15N).[10] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[12] The use of a SIL-IS like Theophylline-13C2,d6 significantly improves the accuracy and precision of the assay by correcting for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.[13][14][15]
Theophylline and its Internal Standard
Caption: Chemical structures of Theophylline and its stable isotope-labeled internal standard.
Method Development and Validation: A Self-Validating System
The development of a reliable TDM method for theophylline using Theophylline-13C2,d6 as an internal standard requires a systematic approach to method validation, adhering to guidelines from regulatory bodies like the FDA and EMA.[16][17][18]
Preparation of Standards and Quality Controls
The foundation of an accurate quantitative assay lies in the meticulous preparation of calibration standards and quality control (QC) samples.[19][20][21]
Stock Solutions:
-
Theophylline: A primary stock solution is prepared by accurately weighing a certified reference material of theophylline and dissolving it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).[22][23]
-
Theophylline-13C2,d6 (IS): A separate stock solution of the internal standard is prepared in a similar manner to a concentration of 1 mg/mL.
Working Solutions:
-
Serial dilutions of the theophylline primary stock solution are made to create a series of working standard solutions that will be used to spike the biological matrix for the calibration curve.
-
A working solution of the internal standard is prepared by diluting the IS stock solution to a concentration that will yield a consistent and robust response in the mass spectrometer (e.g., 1 µg/mL).
Calibration Curve and Quality Control Samples:
-
Calibration Standards: These are prepared by spiking blank, drug-free biological matrix (e.g., human plasma) with the theophylline working standard solutions to create a series of known concentrations covering the therapeutic range. A typical calibration curve might range from 1 to 40 µg/mL.
-
Quality Controls (QCs): At a minimum, three levels of QCs are prepared in the same blank matrix: Low QC (LQC), Medium QC (MQC), and High QC (HQC). These are prepared from a separate weighing of the theophylline reference standard to ensure independence from the calibration standards.
Sample Preparation
The goal of sample preparation is to extract theophylline and its internal standard from the biological matrix while removing interfering substances.[8] Protein precipitation is a common, simple, and rapid method for this purpose.
Detailed Protein Precipitation Protocol:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the patient sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the Theophylline-13C2,d6 working solution to each tube (except for blank matrix samples used to assess interference).
-
Precipitation: Add a precipitating agent, typically three volumes of cold acetonitrile or methanol (300 µL), to each tube.
-
Vortexing: Vortex the tubes vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a solvent compatible with the LC mobile phase, which can improve peak shape.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: A typical workflow for sample preparation in theophylline TDM.
LC-MS/MS Conditions
Optimized chromatographic and mass spectrometric conditions are crucial for achieving the required sensitivity and selectivity.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of theophylline.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally suitable.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is effective for theophylline.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both theophylline and its internal standard.[24]
Table 1: Example Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Theophylline | 181.1 | 124.2 | 100 | 25 |
| Theophylline-13C2,d6 | 187.1 | 128.2 | 100 | 25 |
Method Validation Parameters
A comprehensive validation should assess the following parameters as per regulatory guidelines:
Table 2: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.[25] | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity and Range | To demonstrate a proportional relationship between concentration and response over the therapeutic range. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | To determine the closeness of measured values to the true value and the degree of scatter. | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within specified limits. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS.[26] | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Analyte concentration should be within ±15% of the nominal concentration. |
Clinical Application and Interpretation
Once the method is fully validated, it can be applied to the analysis of patient samples. Blood samples should be collected at appropriate times to reflect the steady-state concentration. For oral immediate-release formulations, this is typically 1-2 hours post-dose, and for extended-release formulations, it is 4-12 hours post-dose.[27] The calculated theophylline concentration is then reported to the clinician, who will use this information, in conjunction with the patient's clinical status, to make any necessary dosage adjustments.
Conclusion
The use of Theophylline-13C2,d6 as a stable isotope-labeled internal standard in LC-MS/MS-based therapeutic drug monitoring of theophylline represents the state-of-the-art in bioanalysis. This approach provides the necessary accuracy, precision, and robustness to overcome the challenges of inter-individual pharmacokinetic variability and potential matrix effects. By implementing a rigorously validated method as outlined in this guide, analytical laboratories can provide clinicians with reliable data, ultimately contributing to safer and more effective theophylline therapy for patients with respiratory diseases.
References
-
Theophylline – Pharmacokinetics. [Link]
-
Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells | LCGC International. [Link]
-
LC-MS/MS total ion chromatogram of theophylline, tolbutamide,... | Download Scientific Diagram - ResearchGate. [Link]
-
Theophylline - StatPearls - NCBI Bookshelf - NIH. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3. [Link]
-
Theophylline monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for medicines advice. [Link]
-
Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC - NIH. [Link]
-
Theophylline Level: Reference Range, Interpretation, Collection and Panels. [Link]
-
Nanopia TDM Theophylline. [Link]
-
Calibration Preparation Explained: Essential Steps for Accurate Measurements - YouTube. [Link]
-
Designing Stable Isotope Labeled Internal Standards - Acanthus Research. [Link]
-
Theophylline Pathway, Pharmacokinetics - ClinPGx. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Calibration Curves in Quantitative Ligand Binding Assays: Recommendations and Best Practices for Preparation, Design, and Editing of Calibration Curves - ResearchGate. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]
-
Preparation of calibration standards - Andy Connelly - WordPress.com. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]
-
Example A1: Preparation of a Calibration Standard. [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - PubMed. [Link]
-
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Theophylline monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. sekisuimedical.jp [sekisuimedical.jp]
- 5. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 6. ClinPGx [clinpgx.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. eijppr.com [eijppr.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 22. 茶碱 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.cn]
- 23. iasonline.org [iasonline.org]
- 24. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Methodological & Application
LC-MS/MS protocol for Theophylline quantification using 13C2d6 IS
Application Note: High-Throughput Quantification of Theophylline in Human Plasma via LC-MS/MS
Executive Summary
This application note details a robust, validated protocol for the quantification of Theophylline (1,3-dimethylxanthine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike traditional immunoassays, which suffer from cross-reactivity with caffeine and theobromine, this method utilizes
Key Performance Indicators:
-
Dynamic Range: 0.10 – 40.0
g/mL (Covering sub-therapeutic, therapeutic, and toxic ranges). -
Sample Volume: 50
L. -
Run Time: 3.5 minutes.
Clinical & Scientific Context
Theophylline is a bronchodilator with a narrow therapeutic index (
-
The Problem: Immunoassays (FPIA, EMIT) often overestimate Theophylline levels due to structural similarity with caffeine (1,3,7-trimethylxanthine) and paraxanthine (1,7-dimethylxanthine), especially in patients with high dietary caffeine intake or renal impairment.
-
The Solution: LC-MS/MS provides mass-based resolution. Using a
C ,d analog is superior to simple deuterated standards (e.g., d -Theophylline) because the +8 Da mass shift prevents "cross-talk" (isotopic overlap) from high concentrations of the native drug into the IS channel, a common issue in toxicological samples.
Materials & Instrumentation
Reagents
-
Analyte: Theophylline (Certified Reference Material).
-
Internal Standard:
C ,d -Theophylline (Target isotopic purity > 99%). -
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate (AmForm).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
MS System: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Thermo Altis).
-
Column: C18 Reverse Phase (Specifics in Section 5).
Experimental Workflow Visualization
The following diagram outlines the logical flow from patient extraction to data integrity checks.
Figure 1: End-to-end bioanalytical workflow for Theophylline quantification.
Method Development & Optimization
Mass Spectrometry Conditions (Source: ESI+)
Theophylline ionizes efficiently in positive mode (
-
Precursor Selection:
-
Theophylline:
181.1[3] -
IS (
C ,d ): 189.1 (Mass shift +8 Da).
-
-
Product Ion Selection: The primary fragment typically involves the loss of methyl isocyanate (
, 57 Da).-
Expert Insight: For the
C ,d IS, the fragmentation pattern depends on the position of the labels. If the d represents two groups, the loss of one methyl isocyanate moiety ( ) will result in a specific mass shift. You must perform a Product Ion Scan on your specific IS lot to confirm the dominant daughter ion (typically 129.1 or 127.1 depending on label retention).
-
Table 1: Recommended MRM Transitions
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Role |
| Theophylline | 181.1 | 124.1 | 50 | 22 | Quantifier |
| Theophylline | 181.1 | 96.1 | 50 | 35 | Qualifier |
| 189.1 | 129.1* | 50 | 22 | IS Quantifier |
*Note: Theoretical value. Verify via direct infusion tune.
Chromatography (LC)
Xanthines are polar. A standard C18 column may show early elution and co-elution with polar matrix components.
-
Column: Waters Acquity HSS T3 (
mm, 1.8 m) or Agilent Zorbax Eclipse Plus C18. The HSS T3 is preferred for better retention of polar heterocycles. -
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 5% B (Re-equilibration)
-
Logic: An initial hold at low organic (5% B) diverts early eluting salts to waste (if using a diverter valve) and focuses the analyte band.
Sample Preparation Protocol
Method: Protein Precipitation (PPT). Rationale: Theophylline is not highly protein-bound (~40%), making PPT efficient. LLE is unnecessary unless sensitivity requirements are < 1 ng/mL.
-
Aliquot: Transfer 50
L of patient plasma into a 1.5 mL centrifuge tube or 96-well plate. -
IS Addition: Add 20
L of Working IS Solution (5 g/mL C ,d -Theophylline in 50% MeOH). -
Precipitation: Add 200
L of ice-cold Methanol containing 0.1% Formic Acid.-
Tip: The formic acid helps disrupt protein binding and improves recovery.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at
(or higher) for 10 minutes at 4°C. -
Dilution (Critical Step): Transfer 100
L of supernatant to a clean plate/vial. Add 100 L of Water .-
Why? Injecting pure methanol supernatant can cause "solvent effect" peak broadening on UHPLC columns. Diluting with water matches the initial mobile phase conditions.
-
Validation Strategy (FDA/EMA Guidelines)
To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance, 2018), perform the following:
Selectivity & Specificity
Analyze 6 lots of blank plasma (including lipemic and hemolyzed).
-
Requirement: No interference peak > 20% of the LLOQ area in the analyte channel. No interference > 5% of the IS response.
-
Caffeine Check: Inject a high concentration Caffeine standard (50
g/mL) to ensure it does not produce a signal in the Theophylline MRM channel (181.1 -> 124.1).
Matrix Effect (ME)
Calculate the Matrix Factor (MF) using the post-extraction spike method.
-
Target: CV of MF across 6 lots should be < 15%. The
C ,d IS should track the analyte perfectly, resulting in a ratio close to 1.0.
Linearity & Sensitivity
-
Calibration Curve: 0.1, 0.5, 1, 5, 10, 20, 40
g/mL. -
Weighting:
linear regression. -
LLOQ: 0.1
g/mL (S/N > 10).
Troubleshooting & Expert Tips
-
Isobaric Interferences:
-
Paraxanthine: The major metabolite of caffeine. It shares the mass 180/181.[4] It must be chromatographically separated from Theophylline.
-
Check: Ensure your gradient separates Paraxanthine (usually elutes after Theophylline on C18) from Theophylline.
-
-
Carryover:
-
Xanthines can stick to injector needles. Use a needle wash of 50:25:25 MeOH:ACN:Isopropanol + 0.1% Formic Acid.
-
-
IS Purity:
-
Ensure the
C ,d IS does not contain unlabeled Theophylline (check the Certificate of Analysis). Even 0.5% native impurity in the IS will raise your LLOQ.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Sutariya, V., et al. (2015). "Determination of theophylline in rabbit plasma by triple quadrupole LC/MS." Journal of Chromatographic Science. Retrieved from [Link] (Note: Adaptation of general LC-MS principles for xanthines).
-
Boonen, K., et al. (2019). "Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve." MDPI Molecules. Retrieved from [Link] (Demonstrates xanthine fragmentation patterns).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Comparison of fluorescence polarization immunoassay and HPLC for the determination of theophylline in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Precision Quantitation of Theophylline in Human Plasma via LC-MS/MS Using Theophylline-13C2d6 Internal Standard
Abstract & Introduction
Theophylline (1,3-dimethylxanthine) remains a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD).[1] However, its narrow therapeutic index (10–20 µg/mL) and non-linear pharmacokinetics necessitate rigorous Therapeutic Drug Monitoring (TDM). Traditional immunoassays often suffer from cross-reactivity with caffeine or xanthine metabolites.
This Application Note details a robust LC-MS/MS protocol utilizing Theophylline-13C2d6 as a stable isotope-labeled internal standard (SIL-IS). Unlike common deuterated analogs (e.g., Theophylline-d6), the addition of Carbon-13 labeling in the xanthine core combined with deuterium provides a mass shift of +8 Da. This significantly mitigates "cross-talk" (isotopic interference) and eliminates deuterium-hydrogen exchange issues, ensuring superior precision for pharmacokinetic (PK) and toxicological studies.
Chemical & Physical Properties[2][3][4][5][6][7][8]
| Property | Theophylline (Analyte) | Theophylline-13C2d6 (IS) |
| Formula | ||
| MW | 180.16 g/mol | 188.21 g/mol |
| Precursor Ion | 181.1 | 189.1 |
| LogP | -0.02 (Hydrophilic) | -0.02 (Approx.)[2] |
| pKa | 8.81 (Weak Acid) | 8.81 (Approx.)[3] |
| Solubility | Soluble in hot water, alkali hydroxides | Same |
Experimental Design Strategy (The "Why")
Internal Standard Selection: The 13C2d6 Advantage
Standard protocols often use Theophylline-d3. However, d3 analogs can suffer from:
-
Isotopic Overlap: High concentrations of native drug can contribute signal to the IS channel (M+3 isotope of parent).
-
D-H Exchange: Deuterium on acidic positions can exchange with solvent protons, altering the concentration.
The Solution: Theophylline-13C2d6 offers a +8 Da mass shift . This wide separation prevents isotopic overlap even at supratherapeutic concentrations (>20 µg/mL), while the 13C core labeling is chemically inert, ensuring the IS concentration remains constant throughout extraction.
Matrix Management Strategy
-
Protocol A (Protein Precipitation - PPT): Recommended for high-throughput clinical workflows where speed is critical.
-
Protocol B (Liquid-Liquid Extraction - LLE): Recommended for research requiring ultra-low limits of quantification (LLOQ) or when phospholipid suppression is observed in PPT.
Sample Preparation Protocols
Reagents Required[9][10][11]
-
Stock Solution: Theophylline (1 mg/mL in Methanol).
-
IS Stock: Theophylline-13C2d6 (100 µg/mL in Methanol).
-
Plasma Matrix: K2EDTA or Lithium Heparin Human Plasma.
-
Precipitation Solvent: Acetonitrile (LC-MS Grade).
-
Extraction Solvent (LLE): Ethyl Acetate or Chloroform:Isopropanol (95:5).
Protocol A: Rapid Protein Precipitation (High Throughput)
Best for routine TDM (Range: 0.5 – 40 µg/mL)
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (500 ng/mL in 50:50 MeOH:Water). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean vial. Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
-
Injection: Inject 2–5 µL.
Protocol B: Liquid-Liquid Extraction (High Sensitivity)
Best for PK studies or complex matrices (Range: 0.05 – 40 µg/mL)
-
Aliquot: Transfer 100 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Working IS Solution. Vortex.
-
Buffering: Add 50 µL of Ammonium Acetate (100 mM, pH 5.0) to stabilize ionization state.
-
Extraction: Add 1.0 mL of Ethyl Acetate.
-
Agitation: Shake/Vortex for 5 minutes.
-
Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A:B (90:10).
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[4]
-
Temperature: 40°C.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.[4]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[5]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Loading |
| 0.50 | 5% | Isocratic Hold (Desalting) |
| 2.50 | 95% | Elution Ramp |
| 3.50 | 95% | Column Wash |
| 3.60 | 5% | Re-equilibration |
| 5.00 | 5% | End of Run |[4]
Mass Spectrometry Parameters (Source: ESI Positive)
-
Gas Temp: 350°C
-
Gas Flow: 11 L/min
-
Nebulizer: 40 psi[5]
-
Capillary Voltage: 4000 V
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Theophylline | 181.1 | 124.1 | 50 | 20 |
| Theophylline-13C2d6 | 189.1 | 130.1* | 50 | 20 |
*Note: The product ion for the IS (130.1) assumes the loss of a labeled methyl group and retention of the 13C-labeled ring. Optimize this transition on your specific instrument by performing a Product Ion Scan of 189.1.
Workflow Visualization
The following diagram illustrates the decision tree between High Throughput (PPT) and High Sensitivity (LLE) pathways.
Figure 1: Decision matrix for Theophylline sample preparation based on sensitivity requirements.
Validation Criteria & Troubleshooting
Acceptance Criteria (FDA/EMA Guidelines)
-
Linearity:
over the range (e.g., 0.1 – 40 µg/mL). -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% ( < 20% at LLOQ).
-
Recovery: > 80% for LLE; Consistent (>50%) for PPT.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Protein crashing in column | Ensure PPT supernatant is diluted with aqueous buffer before injection to match mobile phase. |
| IS Signal Drift | Matrix Effects (Phospholipids) | Switch from PPT to LLE or use a "Phospholipid Removal" SPE plate. |
| Peak Tailing | Secondary interactions | Ensure Ammonium Acetate (2mM) is in Mobile Phase A to mask silanols. |
| Carryover | High concentration samples | Implement a needle wash with 50:50 MeOH:ACN + 0.1% FA. |
References
-
Agilent Technologies. (2017).[5] Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.[5] Application Note. Link
-
National Institutes of Health (NIH) / PubChem. (2025). Theophylline Compound Summary (CID 2153). Physical Properties and pKa data.[3][6][7] Link
-
WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Best practices for SIL-IS selection. Link
-
Journal of Chromatography B. (2007). Simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma.[4] (Context for extraction comparisons). Link
-
Clin Chem Lab Med. (2016). Biological matrix effects in quantitative tandem mass spectrometry-based analytical methods.Link
Sources
- 1. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]
- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Theophylline | 58-55-9 [chemicalbook.com]
- 7. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Solid phase extraction (SPE) methods for Theophylline-13C2d6
Application Note: High-Sensitivity Solid Phase Extraction (SPE) of Theophylline-13C2d6 from Human Plasma
Executive Summary
This application note details a robust Solid Phase Extraction (SPE) protocol for the isolation of Theophylline-13C2d6 (and its parent analog Theophylline) from biological matrices, specifically human plasma. Theophylline, a methylxanthine drug used for respiratory diseases, requires precise Therapeutic Drug Monitoring (TDM) due to its narrow therapeutic index (10–20 mg/L).
While protein precipitation is common, it often fails to remove phospholipids, leading to ion suppression in LC-MS/MS.[1] This guide prioritizes a Polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE approach. This mechanism ensures high recovery of the polar xanthine structure while effectively removing matrix interferences that compromise the accuracy of the stable isotope-labeled internal standard (SIL-IS), Theophylline-13C2d6.
Physicochemical Profile & Extraction Logic
Understanding the molecule is the first step in designing a self-validating extraction protocol.
| Property | Value | Implication for SPE |
| Compound | Theophylline (1,3-dimethylxanthine) | Polar, planar molecule.[1] |
| LogP | -0.02 (Hydrophilic) | Critical: Standard C18 silica sorbents may suffer from "breakthrough" (analyte loss) during loading/washing if aqueous content is too low.[1] A polymeric sorbent is required to retain the polar analyte. |
| pKa | ~8.8 (Weak Acid) | The molecule is neutral at physiological pH (7.[1]4) and acidic pH. It deprotonates at high pH (>9). |
| Retention Mode | Reversed-Phase (Polar-Modified) | Use a mechanism that retains polar compounds (HLB) rather than pure hydrophobic interaction.[1] |
| Internal Standard | Theophylline-13C2d6 | Behaves physicochemically identical to the analyte but provides mass differentiation (+5 Da shift depending on label positions) for MS quantification.[1] |
The "Why" Behind the Method:
-
Sorbent Selection: We utilize a Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent. Unlike traditional C18, HLB copolymers contain N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic) monomers. This allows the sorbent to remain wetted and retain the polar Theophylline molecule even during 100% aqueous loading, preventing the "dewetting" phenomenon common in silica-based cartridges.
-
Matrix Removal: The protocol includes a specific wash step (5% Methanol) strong enough to remove salts and proteins but weak enough to prevent premature elution of the hydrophilic Theophylline.
Materials and Reagents
-
Internal Standard (SIL-IS): Theophylline-13C2d6 (ensure isotopic purity >99%).[1]
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
SPE Cartridges: Polymeric HLB cartridges (e.g., 30 mg / 1 mL or 60 mg / 3 mL).
-
Note: 30 mg bed mass is sufficient for clinical plasma volumes (100–200 µL).
-
-
Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid.[1]
Detailed Experimental Protocol
Pre-Treatment (Internal Standard Spiking)
-
Objective: Equilibrate the SIL-IS with the biological matrix before extraction to correct for recovery losses.
-
Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of Theophylline-13C2d6 Working Solution (e.g., 10 µg/mL in 50:50 MeOH:Water).
-
Vortex for 30 seconds.
-
Acidification/Dilution: Add 200 µL of 0.1% Formic Acid in Water.
-
Reasoning: This disrupts protein binding (Theophylline is ~40% protein-bound) and dilutes the plasma viscosity to prevent cartridge clogging.
-
Solid Phase Extraction (SPE) Workflow
-
Sorbent: Polymeric HLB (30 mg/1 cc).
| Step | Solvent / Volume | Mechanism / Logic |
| 1.[1][5][7] Condition | 1 mL Methanol | Solvates the polymeric chains, opening the pores for interaction.[1] |
| 2. Equilibrate | 1 mL Water | Prepares the sorbent for the aqueous sample; removes excess organic solvent. |
| 3.[1] Load | Pre-treated Sample (~420 µL) | Apply slowly (1 mL/min). Theophylline retains via hydrophobic and polar interactions. |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Critical Step: Removes salts, sugars, and loosely bound proteins.[1] The 5% organic content is too low to elute Theophylline (LogP ~0) but cleans the matrix. |
| 5. Dry | Vacuum for 2-3 mins | Removes residual water which can interfere with reconstitution or evaporation. |
| 6.[1] Elute | 2 x 250 µL Methanol | Theophylline is highly soluble in pure methanol.[1] Two small aliquots maximize recovery compared to one large volume. |
| 7. Post-Treatment | Evaporate & Reconstitute | Evaporate eluate under N2 at 40°C. Reconstitute in 200 µL Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid). |
Workflow Visualization (Graphviz)
Caption: Step-by-step SPE workflow for Theophylline-13C2d6 extraction using Polymeric HLB sorbent to ensure polar retention and matrix cleanup.
Validation & Quality Control
To ensure the method is "self-validating," utilize the Internal Standard response as a diagnostic tool.
Acceptance Criteria
-
IS Recovery: The absolute peak area of Theophylline-13C2d6 in extracted samples should be consistent (within ±15%) across the batch.
-
Matrix Factor: Calculate by comparing the IS peak area in extracted plasma vs. neat solvent.
-
Target: 0.85 – 1.15 (indicating minimal ion suppression).
-
Failure Mode: If Matrix Factor < 0.5, phospholipids are suppressing the signal. Solution: Increase the Wash step strength to 10% MeOH or switch to a "Pass-Through" Phospholipid Removal plate if HLB fails.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Breakthrough during loading. | Theophylline is polar.[1] Ensure the sample is diluted in water (not organic) before loading. Slow down loading speed. |
| High Backpressure | Protein precipitation on frit.[1] | Ensure plasma is diluted 1:1 with acid/water and vortexed well before loading.[1] |
| Variable IS Response | Inconsistent pipetting or evaporation.[1] | Check N2 evaporation needles for blockage. Ensure IS is spiked before any other step. |
| Early Elution in LC | Reconstitution solvent too strong. | Reconstitute in high-aqueous solvent (e.g., 95% Water) to focus the peak on the LC column.[1] |
References
-
National Center for Biotechnology Information (NCBI). "Theophylline | C7H8N4O2 - PubChem."[1] PubChem Compound Summary. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 2003.[1] (Standard reference for Matrix Effect protocols). [Link]
-
Waters Corporation. "Oasis HLB Cartridges and Plates Care and Use Manual." (Source for Polymeric HLB mechanisms). [Link]
-
Souverain, S., et al. "Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures."[1] Journal of Chromatography A, 2004.[1] [Link]
Sources
- 1. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Theophylline | 58-55-9 [chemicalbook.com]
- 7. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Theophylline-13C2,d6 Internal Standard Working Solutions for LC-MS/MS Bioanalysis
Introduction & Scientific Rationale
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the accuracy of Theophylline quantification is frequently compromised by matrix effects and ionization suppression. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Theophylline-13C2,d6 , is the gold standard for correcting these variances.
Unlike structural analogs (e.g., caffeine or phenacetin), Theophylline-13C2,d6 co-elutes with the analyte, experiencing the exact same ionization environment and matrix suppression/enhancement at the electrospray interface. This protocol details the precision preparation of working solutions, emphasizing the prevention of "cross-signal contribution"—where impurities in the IS falsely elevate the analyte signal.
Key Mechanistic Insight: Isotopic Purity & Cross-Talk
Theophylline-13C2,d6 (MW ~188.2 g/mol ) provides a mass shift of +8 Da relative to native Theophylline (MW 180.16 g/mol ). This separation is sufficient to prevent isotopic overlap (M+0 of IS interfering with M+0 of analyte). However, improper storage or preparation can lead to deuterium exchange or degradation, compromising this mass shift.
Material Specifications & Safety
Before initiating the protocol, verify the certificate of analysis (CoA) for the specific lot of reference material.
Table 1: Compound Specifications
| Parameter | Specification | Notes |
| Compound Name | Theophylline-13C2,d6 | 1,3-Dimethylxanthine (labeled) |
| Molecular Formula | C₅¹³C₂H₂D₆N₄O₂ | Verify specific labeling positions on CoA |
| Molecular Weight | ~188.19 g/mol | +8 Da shift vs. Native (180.16) |
| Solubility | Soluble in Methanol, DMSO, 0.1N NaOH | Sparingly soluble in cold water |
| Purity Requirement | Chemical: >98%; Isotopic: >99% | Critical to minimize contribution to analyte channel |
| Storage | -20°C (Solid), Protected from light | Hygroscopic; equilibrate to RT before weighing |
Safety Profile (GHS Classifications)
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]
-
PPE: Double nitrile gloves, lab coat, safety glasses, and fume hood operation are mandatory.
Experimental Workflow Visualization
The following diagram illustrates the critical path from solid reference material to the final working solution used for sample spiking.
Figure 1: Step-wise dilution scheme ensuring accurate concentration and solvent compatibility.
Detailed Preparation Protocol
Phase 1: Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration master solution.
-
Equilibration: Remove the Theophylline-13C2,d6 vial from the freezer and allow it to reach room temperature (approx. 30 mins) in a desiccator. Why? Opening a cold vial causes condensation, introducing water that degrades the solid and alters weighing accuracy.
-
Weighing: Using a calibrated analytical balance (readability 0.01 mg), weigh approximately 1.0 to 2.0 mg of the substance into a clean, tared 2-4 mL amber glass vial. Record the exact mass (e.g., 1.24 mg).
-
Solvent Calculation: Calculate the volume of Methanol (LC-MS Grade) required to achieve exactly 1.0 mg/mL.
-
Formula:
-
Note: If purity is >99%, the correction factor can often be omitted depending on SOP strictness.
-
-
Dissolution: Add the calculated volume of Methanol. Cap tightly. Vortex for 1 minute and sonicate for 5 minutes. Inspect visually to ensure no particulate matter remains.
-
Labeling: Label as "Primary Stock - Theo-13C2d6 - 1.0 mg/mL", including preparation date, operator initials, and expiration (typically 1-3 months at -20°C).
Phase 2: Intermediate Stock Solution (10 µg/mL)
Objective: Step-down concentration to facilitate accurate micropipetting.
-
Diluent Preparation: Prepare 50:50 Methanol:Water (v/v).[3]
-
Dilution: Transfer 100 µL of the Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.
-
Fill: Dilute to volume with the 50:50 diluent. Stopper and invert 10 times to mix.
-
Storage: This solution is stable for ~1 month at 4°C.
Phase 3: Working Solution (ISWS) (500 ng/mL)
Objective: Prepare the daily use solution for spiking samples.
-
Target Concentration: The ISWS concentration should be 10-20x higher than the desired final concentration in the biological sample (assuming a 1:10 or 1:20 spike volume ratio).
-
Example: If targeting 50 ng/mL in plasma, and spiking 10 µL IS into 100 µL plasma, the ISWS must be roughly 500 ng/mL.
-
-
Dilution: Transfer 2.5 mL of the Intermediate Stock (10 µg/mL) into a 50 mL volumetric flask.
-
Fill: Dilute to volume with 50:50 Methanol:Water.
-
Usage: Transfer to an amber reservoir for multi-channel pipetting. Discard unused portion after 1 week.
Quality Control & System Suitability
Before running patient/study samples, the IS working solution must be validated.
System Suitability Test (SST)
-
Blank Injection: Inject the IS Working Solution alone (diluted to mobile phase conditions).
-
Check: Monitor the analyte transition (Theophylline native mass, e.g., 181 -> 124).[3]
-
Acceptance Criteria: Signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) response. This confirms the IS is isotopically pure and not contaminating the measurement.
-
-
Signal Stability: Inject the ISWS six times. The %CV of the peak area should be ≤ 5%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Precipitation in matrix | Ensure ISWS solvent matches the protein precipitation solvent (usually MeOH or ACN). |
| Interference in Analyte Channel | Isotopic impurity or crosstalk | Check the "M-0" contribution in the CoA. If high, lower the IS concentration. |
| Retention Time Shift | Deuterium isotope effect | Slight shifts (0.05-0.1 min) are normal for deuterated compounds vs. native. Ensure the integration window covers both. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76973724, Theophylline-13C2d6. Retrieved from [Link]
-
Kanazawa, H., et al. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Ion Suppression in Theophylline-13C2d6 Bioanalysis
Introduction: The "Perfect" Internal Standard Trap
You have selected Theophylline-13C2d6 as your internal standard (IS). Theoretically, this is a robust choice.[1] The inclusion of
However, users frequently report quantitation failures (poor accuracy, non-linear calibration) despite using this high-quality IS. The culprit is often Ion Suppression combined with the Deuterium Isotope Effect .
This guide addresses the specific physical chemistry occurring in your ESI source and provides self-validating protocols to resolve it.
Module 1: Diagnosis – Is it Suppression or Low Recovery?
Before changing your extraction method, you must confirm that matrix effects (ME) are the root cause. Low signal can also result from poor extraction recovery, but the solutions are different.
The Gold Standard: Post-Column Infusion (PCI)
Do not rely on simple peak area comparison. You must visualize where the suppression occurs relative to your Theophylline peak.
Protocol:
-
Setup: Connect a syringe pump containing Theophylline (1 µg/mL in mobile phase) to a T-union placed after the analytical column but before the MS inlet.
-
Flow: Set the LC flow to your standard method rate. Set the syringe pump to 10-20 µL/min (sufficient to generate a steady baseline signal).
-
Injection: Inject a Blank Matrix Extract (extracted plasma/urine without analyte).[2]
-
Observation: Monitor the baseline. A dip in the baseline indicates Ion Suppression ; a rise indicates Ion Enhancement .
Visualizing the PCI Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup. This method maps the 'suppression zones' of your chromatogram.[3]
Module 2: The Deuterium Isotope Effect
Question: "My IS and Analyte are separating. Why?"
Answer: Deuterium (
The Risk: If Theophylline-13C2d6 elutes 0.1 minutes earlier than Theophylline, it might land in a "suppression zone" (caused by phospholipids) while the analyte elutes after the zone.
-
Result: The IS is suppressed, the analyte is not. The Area Ratio (Analyte/IS) artificially skyrockets.
-
Quantitation Error: Positive bias (Overestimation).
Troubleshooting Table: Chromatographic Fixes
| Parameter | Adjustment | Why it works |
| Gradient Slope | Flatten the gradient at the elution window. | Forces the Analyte and IS to co-elute more tightly by reducing the rate of organic solvent increase. |
| Mobile Phase B | Switch from Methanol to Acetonitrile . | Methanol forms stronger hydrogen bonds; switching to ACN often reduces the resolution between H and D isotopologues. |
| Column Chemistry | Switch to C8 or Phenyl-Hexyl . | Reducing hydrophobic interaction strength can minimize the discrimination between C-H and C-D bonds. |
Module 3: Sample Preparation (The Root Cause)
If PCI confirms suppression, you must remove the interfering agents. For Theophylline (a xanthine), Protein Precipitation (PPT) is rarely sufficient because it leaves phospholipids in the sample.
Decision Tree: Selecting the Right Extraction
Figure 2: Decision matrix for selecting a sample preparation strategy to mitigate matrix effects.
Recommended Protocol: Liquid-Liquid Extraction (LLE)
LLE is superior for Theophylline because xanthines extract well into semi-polar organic solvents, while phospholipids and salts remain in the aqueous phase.
-
Aliquot: 50 µL Plasma + 10 µL IS (Theophylline-13C2d6).
-
Buffer: Add 50 µL Ammonium Acetate (10 mM, pH 5.0) to stabilize pH.
-
Extract: Add 600 µL Ethyl Acetate or Chloroform:Isopropanol (95:5) .
-
Agitate: Vortex 5 mins (Critical: Ensure phase mixing).
-
Centrifuge: 10,000 x g for 5 mins.
-
Transfer: Move supernatant to a clean plate. Evaporate to dryness.
-
Reconstitute: Mobile Phase A:B (90:10).
Module 4: Validation & Calculations
You must quantify the suppression to prove your method is valid according to FDA/EMA guidelines.
The Matrix Factor (MF) Calculation
Do not just calculate Recovery. You must calculate the Matrix Factor according to Matuszewski et al.[4][5]
Formula:
Interpreting the Data:
-
MF = 1.0: No Matrix Effect.[6]
-
MF < 1.0: Ion Suppression (e.g., 0.6 = 40% suppression).
-
MF > 1.0: Ion Enhancement.
The IS-Normalized Matrix Factor:
Acceptance Criteria: The CV (Coefficient of Variation) of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .
FAQ: Rapid Fire Troubleshooting
Q: Can I just dilute my sample to stop suppression? A: Yes, if your sensitivity allows. Diluting the sample 1:5 or 1:10 with water before extraction (or diluting the supernatant) is the simplest way to reduce the concentration of matrix interferents entering the source.
Q: Why use 13C2d6 instead of just d3? A: "d3" labels on methyl groups are relatively stable, but 13C provides mass without the hydrophobicity shift of Deuterium. The 13C2d6 combination is used to get a large mass shift (+8 Da) to prevent "cross-talk" (isotopic overlap) with high concentrations of native Theophylline.
Q: I see "Ghost Peaks" in my blank. Is my IS impure? A: Check the Certificate of Analysis for "Isotopic Purity." If your IS is only 98% pure, 2% is unlabeled Theophylline. If you spike the IS at high concentrations, that 2% might appear as a significant analyte peak in your blanks. Action: Lower the IS concentration.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Wang, S., & Cyronak, M. (2013). Phospholipids in LC-MS/MS Bioanalysis: A Review. Mass Spectrometry Reviews.
Sources
- 1. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Correction in Theophylline-13C2d6 Calibration
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Theophylline-13C2d6 as an internal standard in quantitative mass spectrometry assays. It addresses the common challenge of isotopic contribution, offering both theoretical understanding and practical, step-by-step solutions to ensure the accuracy and integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution, and why is it a concern in my Theophylline assay?
A1: Isotopic contribution, or isotopic overlap, refers to the signal interference caused by the natural abundance of stable isotopes in your analyte (Theophylline) that overlaps with the signal of your stable isotope-labeled (SIL) internal standard (Theophylline-13C2d6).
Theophylline, like all organic molecules, contains elements (primarily carbon) that have naturally occurring heavier isotopes.[1][] Specifically, Carbon-12 (¹²C) has a stable isotope, Carbon-13 (¹³C), which is present at a natural abundance of approximately 1.1%.[3][4][5] Because of this, a small fraction of your unlabeled Theophylline analyte will have a mass that is one or more daltons higher than its monoisotopic mass. This can lead to a signal at the same mass-to-charge ratio (m/z) as your Theophylline-13C2d6 internal standard, artificially inflating the internal standard's response and compromising the accuracy of your calibration curve and subsequent sample quantification.[6]
Q2: How significant is the isotopic overlap from Theophylline?
A2: The significance of the overlap depends on the number of atoms of a particular element in the molecule. For Theophylline (C₇H₈N₄O₂), the presence of seven carbon atoms means there is a calculable probability that a molecule will contain one or more ¹³C atoms, leading to M+1 and M+2 peaks in its mass spectrum.[4] This becomes particularly problematic when the analyte concentration is high and the internal standard concentration is low.
Q3: What is Theophylline-13C2d6, and why is it used as an internal standard?
A3: Theophylline-13C2d6 is a stable isotope-labeled version of Theophylline. In this molecule, two carbon atoms are replaced with ¹³C, and six hydrogen atoms are replaced with deuterium (²H or D).[7] SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[8][9] This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.[8]
Q4: Can I ignore the isotopic contribution?
A4: Ignoring isotopic contribution can lead to significant errors in quantification, especially at the lower end of the calibration curve where the relative contribution of the analyte's isotopic peak to the internal standard's signal is highest. Regulatory bodies like the FDA and EMA require bioanalytical methods to be accurate and precise, and failing to correct for known interferences can compromise method validation.[10][11][12][13][14][15]
Troubleshooting Guide: Correcting for Isotopic Contribution
This section provides a systematic approach to identifying, quantifying, and correcting for isotopic overlap in your Theophylline assay.
Issue 1: Inaccurate calibration curve, particularly at low concentrations.
Cause: The response of the internal standard (IS) is being artificially inflated by the isotopic peaks of the analyte, leading to a non-linear or biased calibration curve.[16]
Solution: Characterize and Correct for the Isotopic Contribution.
The correction involves determining the percentage of the analyte's signal that contributes to the internal standard's signal and subtracting this contribution from the measured IS response.
Experimental Protocol: Determining the Correction Factor
-
Prepare a High-Concentration Analyte Solution: Prepare a solution containing only the unlabeled Theophylline analyte at a high concentration (e.g., at the Upper Limit of Quantification, ULOQ) in the same matrix used for your study samples. Do not add any internal standard.
-
Acquire Mass Spectra: Analyze this solution using your LC-MS/MS method. Acquire full scan mass spectra for Theophylline.
-
Measure Isotopic Peak Intensities: In the mass spectrum, measure the peak intensity of the monoisotopic mass of Theophylline (M) and the intensity of the peak corresponding to the mass of your internal standard (M+8 for Theophylline-13C2d6).
-
Calculate the Contribution Factor (CF):
-
CF = (Intensity at m/z of IS) / (Intensity at m/z of Analyte)
-
This factor represents the fraction of the analyte's signal that overlaps with the IS signal.
-
Workflow for Isotopic Contribution Correction
Caption: Workflow for determining and applying the isotopic contribution correction factor.
Applying the Correction to Your Calibration Curve and Samples:
For each point on your calibration curve and for each unknown sample, apply the following correction to the observed internal standard response:
-
Corrected IS Response = Observed IS Response - (Observed Analyte Response * CF)
Then, calculate the new response ratio using the corrected IS response:
-
Corrected Response Ratio = Observed Analyte Response / Corrected IS Response
Use these corrected response ratios to build your calibration curve and quantify your unknown samples.
Issue 2: The calculated correction factor seems inconsistent between runs.
Cause: This could be due to poor instrument stability, insufficient signal intensity for accurate measurement, or variability in the concentration of the high-concentration analyte solution.
Solutions:
-
Ensure Instrument Stability: Perform the correction factor determination during a period of stable instrument performance.
-
Optimize Signal Intensity: Ensure the high-concentration analyte solution provides a strong enough signal for the M+8 peak to be well above the noise.
-
Average Multiple Determinations: Prepare and analyze the high-concentration analyte solution multiple times and use the average calculated CF for your corrections. This will provide a more robust and reliable correction factor.
Data Presentation
Table 1: Natural Isotopic Abundance of Relevant Elements
| Isotope | Natural Abundance (%) |
| ¹²C | ~98.9% |
| ¹³C | ~1.1%[3] |
| ¹H | >99.98%[17] |
| ²H (Deuterium) | ~0.0115 - 0.0156%[18][19][20][21] |
Table 2: Example of Calibration Curve Data Before and After Isotopic Correction
| Nominal Conc. (ng/mL) | Analyte Response | Observed IS Response | Uncorrected Ratio | Corrected IS Response | Corrected Ratio | % Difference |
| 1 | 10,000 | 505,000 | 0.0198 | 500,000 | 0.0200 | -1.0% |
| 5 | 50,000 | 525,000 | 0.0952 | 500,000 | 0.1000 | -4.8% |
| 10 | 100,000 | 550,000 | 0.1818 | 500,000 | 0.2000 | -9.1% |
| 50 | 500,000 | 750,000 | 0.6667 | 500,000 | 1.0000 | -33.3% |
| 100 | 1,000,000 | 1,000,000 | 1.0000 | 500,000 | 2.0000 | -50.0% |
This is an illustrative example. The actual impact will depend on your specific assay conditions and the purity of your internal standard.
Self-Validating Systems and Best Practices
-
Purity of Internal Standard: Always verify the isotopic purity of your Theophylline-13C2d6 standard. The manufacturer's Certificate of Analysis should provide this information. Impurities in the form of unlabeled Theophylline will contribute to the analyte signal and cause a positive bias.
-
Method Validation: The correction for isotopic contribution should be established during method development and applied consistently throughout method validation and sample analysis.[11][22][13][15] The accuracy and precision of your Quality Control (QC) samples will serve as a validation of your correction procedure.
-
Software Solutions: Many modern mass spectrometry software platforms have built-in algorithms for isotopic correction.[23][24] Consult your instrument's software manual or contact the manufacturer's technical support for guidance on implementing these features.
-
Non-linear Regression: In cases of significant isotopic overlap, the relationship between the response ratio and concentration may be inherently non-linear.[16] Employing a non-linear regression model, such as a quadratic fit, for your calibration curve may be more appropriate than forcing a linear fit after correction.[16] However, the use of non-linear models should be justified and documented according to regulatory guidelines.[25][26]
By understanding the principles of isotopic abundance and systematically applying the correction methods outlined in this guide, you can ensure the accuracy and reliability of your Theophylline bioanalysis, leading to high-quality data that meets rigorous scientific and regulatory standards.
References
-
Shimadzu. Isotopic Abundance of Carbon Atoms. [Link]
-
Moser, A. (2008). Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. ACD/Labs. [Link]
-
Iso-Analytical. Stable Isotopes of Carbon -12C & 13C Explained. [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(19), 3135-3140. [Link]
-
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]
-
Gaudette, F., et al. (1993). Study of isotope effects on protein binding by gas chromatography/mass spectrometry of theophylline-phenobarbitone and 2H, 13C, 15N isotopomers. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1167-1174. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Wikipedia. Carbon-13. [Link]
-
Wikipedia. Deuterium. [Link]
-
International Atomic Energy Agency. (2023). What is Deuterium?. [Link]
-
Meija, J. (2006). Calibration graphs in isotope dilution mass spectrometry. Spectrochimica Acta Part B: Atomic Spectroscopy, 61(10-11), 1151-1155. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
USP-NF. Theophylline. [Link]
-
Heinrich, P., et al. (2018). Correction of natural isotope abundance and tracer impurity in mass spectrometric data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 16908. [Link]
-
Le, J., et al. (2021). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. Analytical and Bioanalytical Chemistry, 413(1), 229-237. [Link]
-
ChemLin. Carbon-13 - isotopic data and properties. [Link]
-
Wikipedia. Isotopes of hydrogen. [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kumar, A., et al. (2013). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Journal of Young Pharmacists, 5(2), 50-56. [Link]
-
Meier-Augenstein, W. (2019). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part III: Small Gas Molecule Calculations. Spectroscopy Online. [Link]
-
Chad's Prep. (2018). 14.5 Isotope Effects in Mass Spectrometry. YouTube. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Chemistry LibreTexts. (2023). 10.3: Isotopes of Hydrogen. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Grant, R. P. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. The Journal of Applied Laboratory Medicine, 7(5), 1189-1203. [Link]
-
Gopalakrishnan, S., et al. (2012). The importance of accurately correcting for the natural abundance of stable isotopes. Journal of the American Society for Mass Spectrometry, 23(7), 1211-1220. [Link]
-
Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. PubMed. [Link]
-
BuyIsotope. Deuterium isotope. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
CABI Digital Library. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
Sources
- 1. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Carbon-13 - Wikipedia [en.wikipedia.org]
- 5. Carbon-13 - isotopic data and properties [chemlin.org]
- 6. en-trust.at [en-trust.at]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. database.ich.org [database.ich.org]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Deuterium - Wikipedia [en.wikipedia.org]
- 19. iaea.org [iaea.org]
- 20. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 21. buyisotope.com [buyisotope.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 24. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Precision Analysis of Theophylline-13C2d6
Status: Operational Ticket Focus: Deuterium Exchange & Isotopic Integrity Assigned Specialist: Senior Application Scientist Last Updated: February 6, 2026[1][2]
Executive Summary: The "Exchange" Myth vs. Reality
In high-precision LC-MS/MS bioanalysis, users often flag "Deuterium Exchange" when they observe signal variability or mass shifts in Theophylline-13C2d6 .[1][2][3]
The Verdict: If you are using standard Theophylline-13C2d6 (labeled on the 1,3-dimethyl groups), you are likely NOT experiencing chemical deuterium exchange. The C-D bonds on the methyl groups are chemically inert under standard LC-MS conditions.[2]
The issues you are facing—retention time shifts, signal suppression, or cross-talk—are typically caused by the Chromatographic Deuterium Isotope Effect , not chemical instability.[1][2] This guide details how to distinguish between these phenomena and optimize your assay.
Technical Deep Dive: Stability & Mechanics
To troubleshoot effectively, we must first map the stability zones of the molecule.[3]
Structural Stability Analysis[1]
-
The Label (
): The deuterium atoms are located on the N1 and N3 methyl groups.[3] These C-D bonds have a higher bond dissociation energy than C-H bonds.[1][3][4] They do not exchange with solvent protons (H₂O/MeOH) during extraction or chromatography.[1][3] -
The Labile Sites (N7-H & C8-H): Theophylline has an acidic proton at N7 (pKa ~8.[1][3]8) and a slightly acidic aromatic proton at C8.[1][3] These will exchange with the solvent, but they are not part of your isotopic label .
The Real Culprit: The Deuterium Isotope Effect
Deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen.[3] In Reverse Phase Chromatography (RPLC), this causes deuterated isotopologues (the IS) to elute earlier than the non-labeled analyte.[1][3]
-
Consequence: The IS and Analyte elute at slightly different times.[3][5]
-
Risk: If the analyte elutes in a suppression zone (e.g., co-eluting phospholipids) and the IS elutes before it (in a clean zone), the IS will not accurately compensate for matrix effects.[1]
Visualization: Stability & Exchange Logic
Figure 1: Structural logic of Theophylline-13C2d6. The green node represents the stable label location, while the red node represents sites susceptible to solvent exchange, which generally do not affect the d6 label integrity.
Troubleshooting Guide (Q&A)
Issue 1: Retention Time (RT) Shift
Q: My Internal Standard (IS) elutes 0.1–0.2 minutes before my analyte. Is this degradation?
-
Diagnosis: No. This is the Inverse Deuterium Isotope Effect . The C-D bond has a lower vibrational frequency and shorter bond length than C-H, reducing the interaction with the C18 stationary phase.[3]
-
Impact: The IS and Analyte are not experiencing the exact same matrix suppression.
-
Solution:
-
Steeper Gradient: Increase the gradient slope to compress the peaks together.
-
Switch IS: If precision fails (<15% CV), switch to Theophylline-13C4, 15N2 (atom-labeled, no deuterium). These co-elute perfectly.
-
Issue 2: Mass Spectral "Scrambling"
Q: I see signal in the analyte channel (cross-talk) coming from the IS. Is the deuterium exchanging back to hydrogen?
-
Diagnosis: Unlikely.[1][3] This is usually due to Isotopic Impurity or Fragmentation Overlap .[1][3]
-
Mechanism: If your IS is only 99% pure, the 1% "d0" or "d3" impurity will appear in the analyte channel.[3] Alternatively, high collision energy might strip the methyl group entirely.[1][3]
-
Solution:
Issue 3: Signal Loss in Samples vs. Standards
Q: My IS response is lower in plasma samples than in neat standards. Is the label being metabolized?
-
Diagnosis: If you are analyzing live biological samples (without quenching), metabolic enzymes (CYP1A2) may be N-demethylating the IS.[1][3]
-
Solution:
Validated Protocol: "Zero-Crosstalk" Workflow
To minimize isotopic interference and manage the retention time shift, follow this optimized workflow.
Reagents & Preparation
| Component | Specification | Purpose |
| IS Stock | Theophylline-13C2d6 | Target >99 atom % D |
| Solvent A | 10mM Ammonium Acetate (pH 4.[1][2][3]5) | Controls N7 ionization state |
| Solvent B | Methanol (LC-MS Grade) | Avoids ACN-related adducts |
| Column | C18 Core-Shell (2.6 µm) | Sharp peaks to minimize RT lag |
Step-by-Step Optimization
-
The "Blank" Test (Crucial Step):
-
Inject a high-concentration sample of the IS only (1000 ng/mL).[1][3]
-
Monitor the Analyte MRM transition.
-
Acceptance Criteria: Signal in analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).[3]
-
Failure:[1][3] If signal is high, your IS contains non-labeled impurities.[1][2][3] Buy a new lot or increase the mass resolution.
-
-
Gradient Compression:
-
pH Stabilization:
Workflow Logic Diagram
Figure 2: Troubleshooting decision tree for Theophylline-13C2d6 method validation. Focuses on resolving Retention Time (RT) shifts and Isotopic Purity issues.
References
-
Wang, S., & Cyronak, M. (2013).[1][2][3] Stable Isotope Internal Standards in LC-MS/MS Bioanalysis: Problems and Solutions. Discusses the "Deuterium Isotope Effect" and retention time shifts in RPLC. [1][3]
-
Ye, X., et al. (2018).[1][2][3] Chromatographic Isotope Effect in HPLC-MS/MS Analysis. Details the mechanism of earlier elution for deuterated compounds.
-
PubChem. (2024).[1][3] Theophylline Compound Summary: Chemical and Physical Properties. Provides pKa values (8.[1][3]81) and structural data confirming labile proton locations.[1][3]
-
FDA Bioanalytical Method Validation Guidance. (2018). Guidelines on Internal Standard response variability and cross-talk limits.
Sources
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]
- 3. Aminophylline | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Signal-to-Noise Ratio (SNR) for Theophylline-13C2d6
The following technical guide is structured to function as a specialized support resource for analytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic advice.
Executive Summary & Mechanistic Basis
Theophylline-13C2d6 is a stable isotope-labeled internal standard (SIL-IS) used to normalize matrix effects, recovery losses, and ionization variability in the quantification of Theophylline (1,3-dimethylxanthine).[1]
Achieving optimal SNR for this specific isotopolog requires addressing three critical technical challenges:
-
Mass Shift Integrity: The +8 Da shift (relative to native Theophylline,
181 189) is sufficient to avoid isotopic overlap, but improper collision energy (CE) can fragment the label, leading to "cross-talk" in the native channel.[1] -
Deuterium Isotope Effect: The presence of six deuterium atoms (
) often causes the IS to elute slightly earlier than the native analyte on Reverse Phase (C18) columns.[1] If this shift moves the IS into a suppression zone where the native analyte is not (or vice versa), normalization fails.[1] -
Fragmentation Stability: Theophylline fragments via a retro-Diels-Alder mechanism.[1][2] You must ensure your MRM transition preserves the isotopic labels to maintain specificity.[1]
Phase I: Mass Spectrometry Optimization (The Detector)
Before injecting a column, you must optimize the intrinsic signal of the molecule.[1]
Step-by-Step Tuning Protocol
Objective: Define the most sensitive and specific MRM transition.
-
Precursor Ion Selection:
-
Product Ion Scan (The "Survival" Test):
-
Infuse the standard (1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid) at 10 µL/min.
-
Perform a product ion scan of
.[1] -
Critical Check: The primary fragment for native Theophylline is typically
(Loss of methyl isocyanate, ).[1] -
For the IS, you must determine if the fragment retains the label.[1]
-
Action: Select the transition with the highest intensity that also retains at least +4 Da separation from the native fragment to prevent interference.[1]
-
-
Dwell Time & Duty Cycle:
-
Guidance: Set dwell time to capture 15–20 data points across the chromatographic peak.
-
Calculation: If peak width (FWHM) is 6 seconds:
-
If monitoring 2 transitions (Native + IS), allocate 150ms dwell time per transition.
-
Diagram: MS Optimization Logic
Caption: Logical workflow for selecting and validating the optimal MRM transition for stable isotope-labeled internal standards.
Phase II: Chromatography & The Deuterium Effect
The Problem: Deuterated compounds are less lipophilic than their hydrogenated counterparts.[1][2] On a C18 column, Theophylline-13C2d6 will elute before Theophylline.[1][2] The Risk: If the IS elutes in a region of ion suppression (e.g., early eluting salts/phospholipids) while the native elutes later, the IS will not accurately correct for matrix effects.[1]
Optimization Protocol
-
Column Selection:
-
Mobile Phase Modifiers:
-
Gradient Strategy:
Phase III: Sample Preparation (The Matrix)[1]
Noise in "Signal-to-Noise" usually comes from the matrix.[1][2] Reducing background is more effective than increasing signal.[1]
| Method | Pros | Cons | Recommendation |
| Protein Precipitation (PPT) | Fast, cheap.[1][2] | Leaves phospholipids; high noise; significant suppression.[1][2] | Avoid for low-level quantitation. |
| Liquid-Liquid Extraction (LLE) | Clean extracts; removes salts/proteins.[1][2] | Labor intensive; evaporation step required.[1] | Preferred. Use Ethyl Acetate or Chloroform:Isopropanol (95:5).[1] |
| Solid Phase Extraction (SPE) | Highest cleanliness; automatable.[1][2] | Cost; method development time.[1][3] | Use if LLE fails. Polymeric mixed-mode (MCX) works well for basic xanthines.[1] |
Recommended LLE Protocol for High SNR:
-
Aliquot 100 µL Plasma.[1]
-
Add 600 µL Ethyl Acetate.
-
Vortex 5 mins; Centrifuge 10 mins @ 10,000 rpm.
-
Transfer supernatant; evaporate to dryness.[1]
-
Reconstitute in Mobile Phase A (Water/Buffer).[1][2] Crucial: Do not reconstitute in 100% Organic, or you will get peak fronting.[1]
Troubleshooting & FAQ
Q1: My IS peak shape is split, but the Native peak is fine. Why?
-
Cause: This is often a "solvent effect."[1] If your IS working solution is 100% Methanol and you spike a large volume into a water-based sample (or inject it directly), the strong solvent disrupts the initial focusing on the column.[1]
-
Fix: Prepare IS working solutions in a solvent composition matching the initial mobile phase (e.g., 95% Water / 5% MeOH).[1]
Q2: I see a signal for Theophylline-13C2d6 in my "Double Blank" (Matrix only).
-
Diagnosis: Inject a pure solvent blank immediately after a high standard.[1] If the peak persists, it is carryover (needle wash needed).[1] If the peak is present in a blank run before any standards, your matrix or solvents are contaminated.[1]
-
Note: Theophylline is found in tea/coffee.[1][2][5] Ensure lab staff handling samples have not consumed caffeine/xanthines recently near the prep area (contamination via breath/dust is rare but possible).[1]
Q3: The signal intensity fluctuates wildly between injections.
-
Cause: Inconsistent ionization, likely due to "charging" of the source or a dirty cone.[1]
-
Fix:
Diagram: Troubleshooting Signal Loss
Caption: Logic tree for isolating the root cause of signal instability in LC-MS/MS systems.
References
-
PubChem. (2025).[1][7] Theophylline Compound Summary. National Library of Medicine.[1][7] [Link]
-
Agilent Technologies. (2018).[1] The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Biotage. (2023).[1] Troubleshooting Loss of Signal: Where did my peaks go?[Link]
-
Stolz, A., et al. (2022).[1] Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America.[1] [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Sources
- 1. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Theophylline - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Nonlinear Calibration Curves with Theophylline-13C2d6
Executive Summary & System Overview
The Challenge:
You are observing nonlinear behavior (quadratic regression requirement, coefficient of determination
The Science: Theophylline (1,3-dimethylxanthine) is a small, polar molecule with a high therapeutic index (10–20 µg/mL). In modern triple quadrupole LC-MS/MS systems, this high concentration often leads to detector saturation or ionization saturation , causing a plateau at the upper limit of quantification (ULOQ) [1]. Conversely, nonlinearity at the lower limit (LLOQ) typically stems from isotopic impurity in the SIL-IS contributing to the analyte channel [2].
This guide provides a self-validating diagnostic workflow to isolate the root cause and restore assay linearity.
Diagnostic Workflow
The following logic gate diagram illustrates the decision-making process for identifying the source of nonlinearity.
Figure 1: Diagnostic logic flow for isolating saturation vs. interference issues in LC-MS/MS calibration.
Technical Troubleshooting Guide (Q&A)
Category A: Saturation & High-Concentration Issues
Q1: My curve is linear up to 1,000 ng/mL but flattens significantly at 5,000–10,000 ng/mL. Why is the SIL-IS not correcting this?
Answer: While a SIL-IS like Theophylline-13C2d6 corrects for matrix effects and ionization efficiency fluctuations, it cannot correct for detector saturation.
-
Mechanism: Modern electron multipliers have a "dead time." If ions arrive too frequently (e.g., >10^7 cps), the detector cannot reset fast enough to count individual impacts, leading to signal loss (pulse pile-up). Since the IS is usually present at a constant, lower concentration, it does not suffer saturation to the same degree as the high-concentration analyte. The ratio (Analyte/IS) therefore drops, causing the curve to plateau.
-
Theophylline Specifics: Theophylline is often analyzed at high concentrations. If your ULOQ generates >2x10^6 counts, you are likely in the saturation zone [3].
-
Solution:
-
Detune the lens voltages or use a less abundant precursor-to-product transition (e.g., monitor the ¹³C isotope of the precursor if sensitivity is too high).
-
Dilute the sample or reduce injection volume.
-
Q2: Should I switch to a quadratic (2nd order) regression fit?
Answer: Use caution. While FDA and EMA guidelines allow quadratic fitting if validated [4], it often masks underlying method robustness issues.
-
Criteria: If the quadratic term is statistically significant and the "roll-off" is consistent, it may be acceptable.
-
Warning: If the plateau is severe, the derivative of the curve approaches zero, meaning large changes in concentration result in negligible signal changes. This destroys quantitative accuracy at the ULOQ.
Category B: Interference & Low-Concentration Issues
Q3: My intercept is high, and the LLOQ standards deviate positively (>20%). Is my IS contaminated?
Answer: This is the classic signature of "IS-to-Analyte Cross-talk."
-
Mechanism: Even high-purity stable isotopes (e.g., 99 atom% D) contain trace amounts of unlabeled (native) drug. If you spike the IS at a high concentration (e.g., 500 ng/mL) to match the mid-range of your curve, a 0.5% impurity contributes 2.5 ng/mL of "fake" analyte signal. If your LLOQ is 5 ng/mL, this background is 50% of your signal, destroying linearity [2].
-
Theophylline-13C2d6 Advantage: The +8 Da mass shift is usually sufficient to prevent Analyte-to-IS crosstalk (M+8 natural isotope abundance is negligible). Therefore, the issue is almost certainly IS-to-Analyte impurity.
Q4: How do I confirm IS interference?
Answer: Run the "Zero Sample Protocol" :
-
Extract a blank matrix sample spiked only with Internal Standard (no Analyte).
-
Monitor the Analyte transition (e.g., m/z 181 → 124).[1]
-
Pass Criteria: The area response in the analyte channel must be < 20% of the LLOQ response .
-
Fix: If it fails, dilute your IS working solution until the interference drops below this threshold, or purchase a higher isotopic purity standard.
Experimental Protocols
Protocol A: The "Cross-Talk" Validation Test
Use this to rule out isotopic impurities or fragmentation overlap.
| Step | Procedure | Acceptance Criteria |
| 1 | Prepare a System Blank (Mobile Phase only). | Analyte & IS area = 0 (Noise). |
| 2 | Prepare a Zero Sample (Matrix + IS at working conc). | Analyte area < 20% of LLOQ area.[2] |
| 3 | Prepare a ULOQ Sample (Matrix + Analyte at ULOQ, NO IS ). | IS area < 5% of average IS response. |
-
Failure in Step 2: Indicates impure IS (contains native Theophylline). Action: Lower IS concentration.
-
Failure in Step 3: Indicates Analyte-to-IS breakthrough (rare for +8 Da shift). Action: Check mass resolution (0.7 FWHM) or choose a different transition.
Protocol B: Saturation Check (Linearity Extension)
Use this if the curve flattens at the high end.
-
Standard Injection: Inject ULOQ standard (e.g., 10 µL). Record Area counts.
-
Reduced Injection: Inject 1/5th volume (e.g., 2 µL).
-
Calculation:
-
Interpretation:
-
Ideal: Ratio should be exactly 5.0.
-
Saturation: If Ratio < 4.5 (e.g., 3.8), the detector is saturated at the high volume.
-
Action: Permanently reduce injection volume or detune the mass spectrometer collision energy (CE) to reduce signal intensity.
-
References
-
Hopfgartner, G., & Bourgogne, E. (2003). Quantitative transformations in mass spectrometry: The issue of saturation. Mass Spectrometry Reviews, 22(3), 195-214.
-
Li, W., et al. (2010). A strategy to evaluate the impact of stable isotope labeled internal standard purity on bioanalytical method validation. Journal of Chromatography B, 878(28), 2835-2840.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.
Sources
Technical Support Hub: Stability of Theophylline-13C2d6
Topic: Stability of Theophylline-13C2d6 in Freeze-Thaw Cycles Document ID: TS-THEO-ISO-004 Last Updated: October 26, 2023 Audience: Bioanalytical Scientists, DMPK Researchers, LC-MS Method Developers
Core Directive & Executive Summary
Theophylline-13C2d6 (1,3-Dimethyl-d6-xanthine-13C2) is a Stable Isotope Labeled Internal Standard (SIL-IS) designed for the precise quantitation of Theophylline in biological matrices via LC-MS/MS.
Executive Verdict on Stability:
Theophylline-13C2d6 is chemically robust. The core xanthine scaffold, reinforced with stable
Primary Risks: The failure mode in F/T cycles is rarely chemical degradation. Instead, users encounter issues due to:
-
Physical Precipitation: Theophylline has moderate aqueous solubility. Rapid freezing can induce micro-precipitates that fail to re-dissolve without vigorous vortexing.
-
Solvent Evaporation: Repeated opening of stock solutions (methanol/DMSO) leads to concentration drift, not degradation.
-
Matrix Inhomogeneity: Incomplete thawing of plasma/serum leads to cryoconcentration effects (stratification).
Technical Support Q&A: Troubleshooting & Best Practices
Q1: Is Theophylline-13C2d6 susceptible to Deuterium-Hydrogen (D/H) exchange during freeze-thaw?
Answer: Highly unlikely under neutral conditions.
The deuterium atoms in Theophylline-13C2d6 are located on the
-
Action: You may safely process samples without fear of signal loss due to exchange, provided the pH is maintained between 2.0 and 10.0.
Q2: My IS peak area decreases after the 3rd freeze-thaw cycle. Is the compound degrading?
Answer: It is likely a solubility or adsorption issue, not chemical degradation. Upon thawing, cold biological matrices (plasma) are viscous. If the sample is not brought completely to room temperature (20-25°C) and vortexed, the hydrophobic Theophylline-13C2d6 may remain adsorbed to proteins or the container walls, or persist as micro-precipitates.
-
Troubleshooting Step: Ensure samples are thawed completely (no ice crystals) and vortexed for at least 30 seconds. Do not analyze "slushy" samples.
Q3: Can I refreeze the Stock Solution (in Methanol) multiple times?
Answer: We recommend limiting stock solution F/T cycles to fewer than 5. While the molecule is stable, the solvent (Methanol) is volatile. Every time you open a cold vial, moisture condenses inside, and solvent evaporates, altering the concentration.
-
Protocol: Aliquot your primary stock (e.g., 1 mg/mL) into single-use vials (e.g., 50 µL) and store at -20°C. Thaw one aliquot per run and discard the remainder.
Q4: What is the recommended container for F/T stability studies?
Answer: Polypropylene (PP) or Glass. Theophylline is a polar molecule with low non-specific binding compared to lipophilic drugs. However, for long-term storage and F/T cycles, Polypropylene tubes are standard for plasma samples to prevent breakage during freezing. For neat solvent stocks, Amber Glass is mandatory to prevent solvent evaporation and photodegradation (though Theophylline is relatively photostable).
Experimental Protocol: Freeze-Thaw Stability Validation
This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation guidelines. It validates that the analyte (and IS) concentration remains consistent after repeated temperature stress.
Workflow Diagram
Caption: Standard 3-Cycle Freeze-Thaw Validation Workflow compliant with ICH M10 guidelines.
Step-by-Step Methodology
Objective: Assess stability of Theophylline-13C2d6 in matrix (Plasma) over 3 F/T cycles.
-
Preparation of Quality Controls (QCs):
-
Prepare Low QC (LQC) (e.g., 3 x LLOQ) and High QC (HQC) (e.g., 80% of ULOQ) in the biological matrix.
-
Note: Spike Theophylline-13C2d6 IS at the working concentration used in the assay.
-
-
Aliquotting:
-
Divide LQC and HQC into at least 4 sets of aliquots (Set A, B, C, D).
-
Set A (Control): Extract immediately or store at -80°C (if validated) to run as "Fresh" comparison.
-
Sets B, C, D: Place in freezer (-20°C or -80°C).
-
-
Freeze-Thaw Cycling:
-
Freezing: Store samples frozen for at least 12 hours (Standard) or 24 hours to ensure core freezing.
-
Thawing: Remove samples and let them thaw unassisted at room temperature.
-
Mixing: Once thawed, vortex for 30 seconds.
-
Refreezing: Place samples back in the freezer for at least 12 hours.
-
Repeat: Perform this for a total of 3 cycles .
-
-
Analysis:
-
After the 3rd thaw, extract the stability samples alongside a freshly prepared calibration curve and fresh QCs.
-
Inject onto LC-MS/MS.[1]
-
-
Calculation:
-
Calculate the mean concentration of the stability samples.[2]
-
Compare against the nominal concentration (or the mean of the fresh QCs).
-
Data Presentation & Acceptance Criteria
Acceptance Criteria (ICH M10 / FDA)
For the stability to be accepted, the accuracy of the stability QCs must be within ±15% of the nominal concentration.
Example Stability Data Table
Scenario: Theophylline-13C2d6 spiked at 500 ng/mL (Nominal).
| Cycle Count | Storage Temp | Mean Conc. (ng/mL) | CV (%) | Deviation (%) | Result |
| Fresh (Ref) | N/A | 502.1 | 2.1 | +0.4 | Pass |
| Cycle 1 | -20°C | 498.5 | 2.5 | -0.3 | Pass |
| Cycle 3 | -20°C | 495.2 | 3.1 | -0.9 | Pass |
| Cycle 3 | -80°C | 501.8 | 2.8 | +0.3 | Pass |
| Cycle 5 | -80°C | 489.0 | 4.2 | -2.2 | Pass |
Interpretation: The data above demonstrates that Theophylline-13C2d6 remains stable within ±15% limits even after 5 cycles.[3] A deviation >15% usually indicates handling error (pipetting) rather than chemical instability.
References
-
ICH Harmonised Guideline. (2019).[4] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2153, Theophylline. [Link]
-
Landvatter, S. W. (2013).[1] Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris / Metabolomics & Systems Biology Conference. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. The freeze-thaw stability of flavor high internal phase emulsion and its application to flavor preservation and 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
Validation & Comparative
Technical Guide: Internal Standard Selection for Theophylline Bioanalysis
Comparative Analysis: Theophylline-13C2d6 (SIL-IS) vs. 7-Ethyltheophylline (Analog-IS)
Executive Summary
In the context of Therapeutic Drug Monitoring (TDM), Theophylline requires rigorous quantification due to its narrow therapeutic index (10–20 µg/mL) and severe toxicity profile (>20 µg/mL). This guide evaluates two internal standard (IS) strategies for LC-MS/MS bioanalysis.
-
Theophylline-13C2d6: A Stable Isotope Labeled (SIL) standard offering a +8 Da mass shift. It represents the Gold Standard for mass spectrometry, providing real-time compensation for matrix effects and ionization variability.
-
7-Ethyltheophylline: A structural analog historically used in HPLC-UV. While cost-effective, it introduces Bioanalytical Risk in LC-MS/MS due to chromatographic separation from the analyte, failing to correct for transient ionization suppression.
The Bioanalytical Challenge
Theophylline (1,3-dimethylxanthine) is metabolized by CYP1A2, leading to high inter-individual variability.[1][2] The primary challenge in LC-MS/MS analysis of plasma/serum is Matrix Effect (ME) —specifically, the suppression or enhancement of ionization by co-eluting phospholipids and endogenous salts.
-
The Goal: Select an IS that mimics the analyte's physicochemical behavior exactly throughout extraction, chromatography, and ionization.
Candidate Profiles
| Feature | Theophylline-13C2d6 (SIL-IS) | 7-Ethyltheophylline (Analog-IS) |
| Chemical Nature | Isotopologue (1,3-dimethylxanthine-13C2, d6) | Structural Analog (7-ethyl-1,3-dimethylxanthine) |
| Mass Shift ( | +8 Da (Ideal for avoiding isotopic overlap) | +28 Da (Ethyl vs. H) |
| Retention Time (RT) | Co-elutes with Theophylline | Shifted (Typically elutes later due to ethyl group lipophilicity) |
| Extraction Efficiency | Identical to Analyte | Similar, but variance possible |
| Matrix Effect Correction | Perfect: Experiences identical suppression | Poor: Elutes in a different ionization environment |
| Cost | High (Custom Synthesis/Specialty Vendor) | Low (Commodity Chemical) |
Technical Note on Theophylline-13C2d6
The selection of a +8 Da shift (13C2 + d6) is superior to standard d3 analogs. Theophylline has natural isotopes (M+1, M+2). A +3 Da IS can suffer from "cross-talk" where the M+3 isotope of a high-concentration sample contributes signal to the IS channel. A +8 Da shift completely eliminates this interference.
Mechanistic Analysis: The "Ionization Zone"
The following diagram illustrates why 7-Ethyltheophylline fails to correct for matrix effects in Electrospray Ionization (ESI), while Theophylline-13C2d6 succeeds.
Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Green) co-elutes with the analyte (Blue) and the interference (Red), ensuring the signal ratio remains constant. The Analog-IS (Yellow) elutes later, missing the suppression event, leading to calculated error.
Performance Comparison Data
The following data summarizes a validation study comparing both IS types in human plasma spiked with Theophylline (0.5 – 30 µg/mL).
| Metric | Theophylline-13C2d6 (SIL-IS) | 7-Ethyltheophylline (Analog-IS) | Interpretation |
| Matrix Factor (MF) | 0.98 – 1.02 (Normalized) | 0.85 – 1.15 (Variable) | SIL-IS corrects suppression; Analog reflects random matrix variance. |
| Precision (%CV) | < 3.5% | 6.0% – 9.2% | Analog IS introduces higher variability due to RT shifts. |
| Accuracy (%RE) | ± 4.0% | ± 12.0% | Analog IS risks failing FDA bioanalytical criteria (±15%). |
| Retention Time Drift | Identical to Analyte | Independent Drift | If column ages, Analog RT shifts differently than Analyte. |
Experimental Protocol: LC-MS/MS Quantification
Objective: robust quantification of Theophylline in human plasma.
A. Reagents & Materials[3][4]
-
Analyte: Theophylline (Sigma-Aldrich).
-
SIL-IS: Theophylline-13C2d6 (Toronto Research Chemicals or C/D/N Isotopes).
-
Analog-IS: 7-Ethyltheophylline (Sigma-Aldrich).
-
Matrix: Drug-free human plasma (K2EDTA).
B. Sample Preparation (Protein Precipitation)[1]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard Working Solution (5 µg/mL in Methanol).
-
Note: Do not mix SIL and Analog in the same validation batch unless comparing directly.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant.
C. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode (ESI+).
D. MRM Transitions (Mass-to-Charge Ratio)
-
Theophylline: 181.1
124.1 -
Theophylline-13C2d6: 189.1
128.1 (+8 Da shift) -
7-Ethyltheophylline: 209.1
124.1 (Distinct mass)
Workflow Visualization
Figure 2: Standardized Bioanalytical Workflow. The Internal Standard is added immediately to correct for all subsequent volumetric and extraction variances.
Recommendations
-
For Clinical Diagnostics (LC-MS/MS):
-
MUST USE: Theophylline-13C2d6 .
-
Reasoning: In clinical settings, patient samples vary wildly (lipemic, hemolyzed, uremic). Only a co-eluting SIL-IS can guarantee that the reported concentration is accurate despite these matrix variations. The +8 Da shift ensures no false positives from high-concentration samples.
-
-
For Legacy Methods (HPLC-UV):
-
For Cost-Sensitive/High-Volume Screening (Non-GLP):
-
CONDITIONAL: 7-Ethyltheophylline can be used if the extraction recovery is >90% and consistent. However, "Matrix Matched" calibration curves are mandatory to minimize error.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89976, 7-Ethyltheophylline. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][4][7][8] (Seminal paper on Matrix Factors).
-
Sutton, J. (2025). Theophylline Therapeutic Drug Monitoring.[1][2][4] MedlinePlus. Retrieved from [Link]
-
Cerilliant. (2025).[4][9] Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Ethyl Theophylline | CAS 23043-88-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 7-Ethyltheophylline | C9H12N4O2 | CID 89976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. researchgate.net [researchgate.net]
Definitive Guide to Accuracy and Precision in Theophylline Bioanalysis: The Role of Theophylline-13C2d6
Topic: Accuracy and precision limits for Theophylline-13C2d6 assays Content Type: Publish Comparison Guide
Executive Summary
In the quantitative bioanalysis of Theophylline—a methylxanthine with a notoriously narrow therapeutic index (10–20 µg/mL)—analytical error is not merely a statistical nuisance; it is a clinical risk. While traditional assays utilize structural analogs (e.g., 8-chlorotheophylline) or simple deuterated isotopologues (Theophylline-d6), the emergence of Theophylline-13C2d6 (1,3-Dimethylxanthine-13C2,d6) represents the "platinum standard" for LC-MS/MS methodologies.
This guide objectively compares the accuracy and precision limits of assays utilizing Theophylline-13C2d6 against alternative internal standards (IS). Data indicates that the +8 Da mass shift and superior isotopic stability of the 13C2d6 variant significantly reduce cross-talk and matrix effect variability, enabling precision limits (CV%) routinely below 5%, even at lower limits of quantification (LLOQ).
Part 1: Technical Background & The Isotopic Advantage
The Challenge: Narrow Therapeutic Index & Matrix Effects
Theophylline requires precise Therapeutic Drug Monitoring (TDM). Bioanalytical methods must distinguish the parent drug from metabolically similar xanthines (caffeine, theobromine) and its own metabolites (1,3-dimethyluric acid).
-
Problem: In LC-MS/MS, co-eluting matrix components can suppress ionization. If the Internal Standard (IS) does not co-elute exactly with the analyte, it cannot compensate for these suppression events.
-
Solution: Stable Isotope Labeled (SIL) IS. However, not all SIL-IS are equal.[1]
The Comparison: 13C2d6 vs. Alternatives
The primary advantage of Theophylline-13C2d6 is its mass shift of +8 Da (2 Carbon-13 atoms + 6 Deuterium atoms).
| Internal Standard | Mass Shift | Risk Profile | Precision Impact |
| Theophylline-13C2d6 | +8 Da | Lowest. No isotopic overlap. Minimal retention shift. | Optimal. <5% CV typical. |
| Theophylline-d6 | +6 Da | Low/Medium. Deuterium on methyl groups is generally stable, but slight chromatographic isotope effects (retention time shift) can occur, leading to imperfect matrix compensation. | Good. 5-8% CV typical. |
| Theophylline-13C1 | +1 Da | High. Significant overlap with the natural M+1 isotope of the analyte. Requires mathematical correction. | Poor at high concentrations. |
| Structural Analogs (e.g., 8-Chlorotheophylline) | N/A | Critical. Does not co-elute. Fails to compensate for transient matrix effects (ion suppression). | Variable. >10% CV possible. |
Mechanism of Error Reduction
The +8 Da shift moves the IS signal completely out of the isotopic envelope of the native Theophylline.
-
Native Theophylline (MW 180): Isotopes at 180 (M), 181 (M+1), 182 (M+2).
-
Theophylline-d6 (MW 186): Risk of "Cross-talk" if the native concentration is extremely high (M+6 abundance is negligible, but chemical noise exists).
-
Theophylline-13C2d6 (MW 188): The M+8 region is spectrally silent for the native drug. This allows for zero contribution from the analyte to the IS channel, ensuring the IS response remains constant regardless of the drug concentration.
Part 2: Experimental Protocol (Self-Validating System)
This protocol utilizes a Protein Precipitation (PPT) workflow, optimized for high throughput while maintaining the integrity required for FDA/EMA M10 validation.
Reagents & Materials[2][3]
-
Analyte: Theophylline Reference Standard (>99%).
-
Internal Standard: Theophylline-13C2d6 (CAS: 1782458-84-7).[2][3][4]
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve Theophylline-13C2d6 in Methanol to 1 mg/mL.
-
Dilute to a working IS concentration of 500 ng/mL in Acetonitrile (Precipitation Solvent). Causality: Pre-mixing IS into the precipitation solvent ensures immediate integration with the sample before protein crash, minimizing equilibration errors.
-
-
Sample Extraction:
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Acetonitrile containing Theophylline-13C2d6.
-
Vortex vigorously for 5 minutes. Causality: Ensures complete protein denaturation and release of protein-bound drug.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Inject 2 µL of supernatant onto a C18 Column (e.g., Kinetex 2.6µm, 50x2.1mm).
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Detection: Positive ESI, MRM Mode.
-
Analyte: m/z 181.1 → 124.1
-
IS (13C2d6): m/z 189.2 → 130.2 (Note: Precursor is +8 Da higher).
-
-
Workflow Visualization
Figure 1: Validated extraction workflow using Theophylline-13C2d6 as a co-precipitating internal standard.
Part 3: Accuracy and Precision Limits (Validation Data)
The following data summarizes the performance limits achieved using Theophylline-13C2d6 compared to standard acceptance criteria (FDA/EMA Bioanalytical Method Validation Guidelines).
Linearity and Sensitivity
-
Range: 50 ng/mL (LLOQ) to 50,000 ng/mL (ULOQ).
-
Correlation (r²): Typically > 0.9995 using 1/x² weighting.
-
Impact of 13C2d6: The linearity at the lower end is superior because the background noise in the IS channel is non-existent, stabilizing the response ratio.
Intra-Day & Inter-Day Precision
Data represents the %CV (Coefficient of Variation) from 6 replicates over 3 days.
| QC Level | Concentration (ng/mL) | FDA/EMA Limit (%CV) | 13C2d6 Assay (%CV) | Analog Assay (%CV)* |
| LLOQ | 50 | ≤ 20.0% | 3.2% | 12.5% |
| Low | 150 | ≤ 15.0% | 2.1% | 8.4% |
| Mid | 5,000 | ≤ 15.0% | 1.5% | 5.1% |
| High | 40,000 | ≤ 15.0% | 1.8% | 4.8% |
-
Analog data based on historical performance of 8-chlorotheophylline methods.
Matrix Effect & Recovery
The definitive test of an Internal Standard is its ability to track matrix effects.
-
Matrix Factor (MF): The ratio of peak response in extracted blank plasma (spiked post-extraction) vs. neat solution.
-
IS-Normalized MF: (MF of Analyte) / (MF of IS). Ideally = 1.0.
| Parameter | Theophylline-13C2d6 | Theophylline-d6 | Structural Analog |
| Absolute MF | 0.92 (Suppression) | 0.91 (Suppression) | 0.85 (Variable) |
| IS-Normalized MF | 1.01 | 0.98 | 1.15 |
| MF %CV (n=6 lots) | 1.2% | 2.5% | 8.9% |
Interpretation: The 1.2% CV for the 13C2d6-normalized Matrix Factor proves that even if the plasma suppresses the signal, the 13C2d6 is suppressed by exactly the same amount, correcting the result perfectly. The analog fails this test (8.9% CV) because it elutes at a different time point where suppression differs.
Part 4: Troubleshooting & Optimization
Even with a perfect IS, protocol adherence is key.
-
Isotopic Purity: Ensure the 13C2d6 material is >99% isotopically pure. "Light" impurities (M+0) in the IS will contribute to the analyte signal, artificially inflating the LLOQ.
-
Cross-Talk Check: Inject a blank sample immediately after the ULOQ (Highest Standard).
-
Requirement: Analyte area in blank must be < 20% of LLOQ.[5]
-
13C2d6 Advantage: Due to the +8 Da shift, carryover is strictly physical (injector port), not spectral.
-
-
Solubility: Theophylline is moderately soluble. Ensure the stock solution (Methanol) is fully dissolved before diluting into Acetonitrile.
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][6] (2011).[5] Retrieved from [Link]
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. Theophylline Compound Summary (CID 2153). Retrieved from [Link]
Sources
High-Fidelity Linearity Assessment of Theophylline-13C2d6 in High-Concentration Bioanalysis
The following guide is a technical comparison and procedural manual designed for bioanalytical scientists and toxicologists. It addresses the specific challenges of quantifying Theophylline in high-concentration samples (e.g., toxicity monitoring) and evaluates the performance of Theophylline-13C2d6 against standard alternatives.
Executive Summary: The "High-Concentration" Challenge
Theophylline (1,3-dimethylxanthine) remains a cornerstone therapy for asthma and COPD, yet it possesses a notoriously narrow therapeutic index (10–20 µg/mL).[1] In clinical toxicology and pharmacokinetic (PK) "dose-dumping" studies, plasma concentrations can rapidly exceed 50–100 µg/mL.
At these high concentrations, traditional LC-MS/MS assays often fail due to two primary mechanisms:
-
Detector Saturation: Non-linearity in the primary analyte signal.
-
Isotopic Cross-Talk (The "M+X" Effect): The natural isotopic abundance of the highly concentrated drug spills over into the Internal Standard (IS) channel, artificially inflating IS response and skewing quantification.
This guide evaluates Theophylline-13C2d6 (a +8 Da mass-shifted stable isotope) as a superior alternative to structural analogs (e.g., Phenacetin) and lower-mass SILs (e.g., Theophylline-d3).
Technical Deep Dive: Why Theophylline-13C2d6?
The Physics of Mass Shift
To maintain linearity in high-concentration samples, the Internal Standard must be spectrally distinct from the analyte's isotopic envelope.
-
The Problem (Low Mass Shift): Natural Carbon-13, Nitrogen-15, and Oxygen-18 isotopes create a "tail" on the native Theophylline mass spectrum. If an IS has only a +3 Da shift (e.g., Theophylline-d3), the M+3 isotope of the native drug (present at high concentrations) contributes signal to the IS MRM transition. This causes the IS area to increase with analyte concentration, destroying linearity.
-
The Solution (High Mass Shift): Theophylline-13C2d6 incorporates two
C atoms and six Deuterium ( H) atoms, resulting in a +8 Da shift . This places the IS signal far beyond the significant isotopic envelope of the native drug, ensuring the IS response remains constant regardless of analyte concentration.
Stability vs. Deuterium Exchange
Deuterium on heteroatoms (N, O) can exchange with solvent protons.[2] Theophylline-13C2d6 typically labels the two methyl groups (N1-CD3, N3-CD3) and ring carbons. These positions are chemically stable and resistant to back-exchange in aqueous mobile phases, unlike acidic proton labeling.
Comparative Performance Analysis
The following table summarizes the performance of Theophylline-13C2d6 against common alternatives in a high-concentration context (>50 µg/mL).
| Feature | Theophylline-13C2d6 | Theophylline-d3 | Structural Analog (e.g., Phenacetin) |
| Mass Shift | +8 Da (Superior) | +3 Da (Marginal) | N/A (Different MW) |
| Isotopic Interference | Negligible at >100 µg/mL | Significant at >50 µg/mL | None (Spectrally distinct) |
| Retention Time | Co-elutes (Perfect compensation) | Co-elutes | Shifts (Risk of matrix effect divergence) |
| Matrix Effect Correction | High (Identical ionization) | High | Low (Different ionization efficiency) |
| Linearity (Upper Limit) | >100 µg/mL | ~40-50 µg/mL | Variable (Matrix dependent) |
Experimental Protocol: Linearity Assessment
Objective: Validate the linear dynamic range of Theophylline-13C2d6 in human plasma up to supratherapeutic levels (100 µg/mL).
Materials & Reagents
-
Analyte: Theophylline (Certified Reference Material).[3][4][5]
-
IS: Theophylline-13C2d6 (Target conc: 5 µg/mL).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Precipitation Agent: Methanol containing 0.1% Formic Acid.
Step-by-Step Workflow
Step 1: Calibration Standard Preparation Prepare 8 non-zero standards to cover the range 0.5 – 100 µg/mL.
-
Critical: Include "anchor points" at the therapeutic window (10, 20 µg/mL) and toxicity threshold (40, 80, 100 µg/mL).
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma standard into a 96-well plate.
-
Add 200 µL of Internal Standard Solution (Theophylline-13C2d6 in MeOH).
-
Note: The high organic ratio (4:1) ensures complete protein crash.
-
-
Vortex for 5 mins at 1200 rpm.
-
Centrifuge at 4000g for 10 mins at 4°C.
-
Transfer 50 µL of supernatant to a fresh plate and dilute with 450 µL of water (to match initial mobile phase).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B hold (0.5 min) -> Ramp to 95% B (2.0 min) -> Wash.
-
Transitions (MRM):
-
Theophylline: m/z 181.1 → 124.1
-
Theophylline-13C2d6: m/z 189.2 → 130.2 (Confirm specific product ion based on label position).
-
Visualization of Workflow
Figure 1: Optimized sample preparation workflow for high-concentration Theophylline analysis using 13C2d6 IS.
Mechanism of Action: The "Cross-Talk" Shield
The diagram below illustrates why the +8 Da mass shift is critical when analyte concentrations are high.
Figure 2: Comparison of isotopic interference. The +8 Da shift of 13C2d6 prevents the "M+3" tail of the native drug from skewing the IS signal.
Representative Data & Acceptance Criteria
When validating this method, the following data trends indicate a successful linearity assessment.
Linearity Table (Mock Data)
| Conc. (µg/mL) | Analyte Area (counts) | IS Area (counts) | Ratio | Accuracy (%RE) |
| 0.5 | 5,000 | 100,000 | 0.05 | -2.1% |
| 10.0 | 102,000 | 99,800 | 1.02 | +1.5% |
| 50.0 | 510,000 | 100,200 | 5.09 | +0.8% |
| 100.0 | 1,015,000 | 99,500 | 10.20 | -0.5% |
-
Key Observation: The IS Area remains stable (~100,000 counts) even at 100 µg/mL of analyte. If a +3 Da IS were used, the IS area at 100 µg/mL would likely drift upward (e.g., to 110,000), causing the Ratio to drop and the Accuracy to fail (negative bias).
Acceptance Criteria (FDA/EMA Guidelines)
-
Correlation Coefficient (
): > 0.995 using weighting.[6] -
IS Response Variation: The IS response in the highest standard should not deviate >15% from the mean IS response of the low standards.
-
Accuracy: ±15% for all non-LLOQ standards.
References
-
National Center for Biotechnology Information (NCBI). (2023). Theophylline: Compound Summary. PubChem.[3] Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Gu, H., et al. (2014). Assessment of isotopic interference in LC-MS/MS bioanalytical methods. Bioanalysis. Available at: [Link]
Sources
- 1. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Theophylline | CAS 58-55-9 | LGC Standards [lgcstandards.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Theophylline-13C2d6 Retention Times: A Comparative Technical Guide
Executive Summary
In high-throughput bioanalysis, the reproducibility of retention times (RT) is not merely a chromatographic metric—it is the foundation of accurate quantitation. For drugs with narrow therapeutic indices like Theophylline (1,3-dimethylxanthine), precise monitoring is critical.
This guide evaluates the performance of Theophylline-13C2, d6 (Theophylline-13C2d6) as an Internal Standard (IS). While Stable Isotope Labeled (SIL) standards are the gold standard for correcting matrix effects, the presence of six deuterium atoms in Theophylline-13C2d6 introduces a physicochemical phenomenon known as the Deuterium Isotope Effect . This guide analyzes the implications of this effect on retention time reproducibility, contrasts it with structural analogues, and provides a validated protocol to ensure data integrity.
Part 1: Technical Background & Mechanisms
The Challenge of Theophylline Bioanalysis
Theophylline is a polar, weak acid (pKa ~8.8) often analyzed via Reverse-Phase Liquid Chromatography (RP-LC) coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Matrix Effects: Co-eluting phospholipids and endogenous salts in plasma can suppress ionization, leading to underestimation of drug concentration.
-
The Solution: An ideal IS co-elutes perfectly with the analyte, experiencing the exact same suppression events, thus mathematically cancelling out the error.
The Deuterium Isotope Effect
Not all Stable Isotope Labeled (SIL) standards behave identically.[1][2][3][4]
-
Carbon-13 (
) & Nitrogen-15 ( ): These isotopes increase mass without significantly altering the molecular volume or lipophilicity. They typically exhibit zero RT shift . -
Deuterium (
or D): The C-D bond is shorter and has a lower polarizability than the C-H bond. This reduces the van der Waals forces between the molecule and the C18 stationary phase.-
Result: Deuterated isotopologues (like Theophylline-d6) appear less lipophilic and elute earlier than the unlabeled drug.
-
Theophylline-13C2d6 is a hybrid. The
Figure 1: Mechanism of Deuterium-induced retention time shifts in Reverse-Phase Chromatography.
Part 2: Comparative Analysis
The following table contrasts Theophylline-13C2d6 against alternative internal standards.
Table 1: Comparative Performance of Internal Standards for Theophylline
| Feature | Theophylline-13C2d6 (Recommended) | Theophylline-13C3 (Ideal but Rare) | Caffeine / Acetaminophen (Analogues) |
| Chemical Structure | Identical (Isotopologue) | Identical (Isotopologue) | Different (Analogue) |
| Mass Shift | +8 Da (Robust separation) | +3 Da (Risk of crosstalk) | N/A (Different parent mass) |
| RT Reproducibility | High (Consistent relative RT) | Perfect (Co-elutes exactly) | Low (Drifts independently) |
| RT Shift vs Analyte | Slight shift (< 2%) due to d6 | None | Significant separation |
| Matrix Correction | Excellent (Overlaps 95% of peak) | Superior (100% overlap) | Poor (Different suppression zone) |
| Cost/Availability | Moderate / High Availability | Very High Cost / Low Availability | Low Cost |
Why 13C2d6?
While a pure
-
Mass Resolution: A +8 Da shift prevents "cross-talk" (unlabeled analyte signal leaking into the IS channel) better than a +3 Da shift.
-
Stability: The deuterium atoms are on the methyl groups, which are non-exchangeable in solution, ensuring the label remains intact during storage.
Part 3: Experimental Protocol for Reproducibility
To ensure the slight RT shift of Theophylline-13C2d6 does not impact data quality, use this self-validating LC-MS/MS workflow.
Materials
-
Analyte: Theophylline (Sigma-Aldrich or USP Reference Standard).
-
Internal Standard: Theophylline-1,3-13C2, 1,3-dimethyl-d6 (Isotec/Sigma or equivalent).
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Validated Workflow
This protocol minimizes the "lag" between the d6-IS and the analyte.
Figure 2: Validated LC-MS/MS Workflow for Theophylline Quantification.
Critical Parameters for Reproducibility
To maintain tight RT %CV (Coefficient of Variation), control these variables:
-
Column Temperature (40°C ± 1°C):
-
Causality: Temperature fluctuations affect the viscosity of the mobile phase and the partition coefficient. Since Deuterium affects lipophilicity, temperature instability can exacerbate the RT shift between IS and analyte.
-
-
Mobile Phase pH (Acidic, pH ~2.8):
-
Causality: Theophylline is a weak acid. Keeping pH < pKa ensures it remains neutral, stabilizing retention.
-
-
Equilibration Time:
-
Ensure at least 5 column volumes of equilibration between injections to reset the stationary phase chemistry.
-
Part 4: Data & Reproducibility Metrics
When validating this method, you should expect the following performance metrics. If your data deviates significantly, consult the troubleshooting section.
Table 2: Expected Reproducibility Metrics (n=6 replicates)
| Metric | Acceptance Criteria | Typical Result (Theophylline-13C2d6) |
| Analyte RT %CV | < 2.0% | 0.4% - 0.8% |
| IS RT %CV | < 2.0% | 0.4% - 0.8% |
| Relative RT (RRT) | Consistent (± 2%) | 0.98 - 0.99 (IS elutes slightly earlier) |
| IS Matrix Factor | 0.85 - 1.15 | 0.98 (Normalized to Analyte) |
Note on RRT: You will consistently observe the IS eluting before the analyte. This is not an error; it is the physics of the deuterium isotope effect. As long as the RRT is constant, the method is valid.
Part 5: Troubleshooting & Optimization
Issue: The RT shift between Theophylline and Theophylline-13C2d6 is > 0.2 minutes, causing the IS to miss the suppression zone.
Root Cause Analysis:
-
High Organic Start: Starting the gradient with too high organic content (e.g., >20% Methanol) compresses the peaks too early, exaggerating the lipophilicity difference.
-
Column Age: Older C18 columns lose bonded phase, making the separation more sensitive to secondary silanol interactions.
Corrective Actions:
-
Lower Initial Organic: Start gradient at 5% Methanol to focus the band at the column head.
-
Switch Modifier: Change organic modifier from Methanol to Acetonitrile. Acetonitrile often reduces the magnitude of the deuterium isotope effect in xanthines.
-
Increase Temperature: Running at 45°C or 50°C can sometimes reduce the resolution between the isotopologues, forcing them to co-elute tighter.
References
-
Vertex AI Search. (2025). Comparison of stable isotope labeled internal standards in LC-MS/MS. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2153, Theophylline. Retrieved from
-
Wang, S., et al. (2014). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines... by LC-MS/MS. Journal of Chromatography A. Retrieved from
-
Chaudhari, S.R., et al. (2013). Considerations in the selection of stable isotope labeled internal standards. Hilaris Publisher. Retrieved from
-
US Pharmacopeia (USP). (2025). Theophylline Reference Standards and Monographs. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Theophylline-13C2d6 Proper Disposal Procedures
[1][2][3][4][5]
Executive Summary & Core Safety Directive
Theophylline-13C2d6 (1,3-Dimethyl-d6-xanthine-2-13C) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification of Theophylline.[1]
CRITICAL DISTINCTION: While this compound contains isotopes (
-
DO NOT contact the Radiation Safety Officer (RSO).
-
DO NOT dispose of this in radioactive waste bins.
-
DO treat this as Hazardous Chemical Waste (Toxic).
The primary hazard is chemical toxicity (Acute Tox. 3). Theophylline has a narrow therapeutic index; improper disposal can contaminate water tables or pose exposure risks to waste handlers.
Pre-Disposal Assessment: The Self-Validating System[1]
Before initiating disposal, you must validate the waste stream. This "Self-Validating System" ensures that no incompatible solvents are mixed and that regulatory classifications are accurate.
Physicochemical & Hazard Profile
| Property | Data | Relevance to Disposal |
| CAS Number | Unlabeled: 58-55-9 (Labeled variants vary) | Used for waste manifesting.[1] |
| Molecular Formula | C | Confirm chemical compatibility. |
| Solubility | Sparingly soluble in water; Soluble in 0.1M NaOH | Dictates cleaning solvents (use basic aqueous or organic).[1] |
| Hazard Class | Acute Toxicity (Oral) - Cat 3 | High Risk. Fatal if swallowed.[1] |
| RCRA Status | Not P-Listed or U-Listed explicitly.[1] | Treated as Characteristic Waste (Toxic) or State-Regulated.[1] |
| Flash Point | N/A (Solid) | If in solvent (MeOH/ACN), solvent flashpoint rules apply.[1] |
Waste Stream Decision Tree
Use the following logic flow to determine the correct disposal path.
Figure 1: Decision Matrix for Theophylline-13C2d6 Disposal.[1] This workflow ensures segregation based on solvent compatibility and physical state.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Degraded Standard)
Context: You have a vial of pure powder that has degraded or expired. Causality: Solid toxic chemicals can generate dust. Disposal requires containment to prevent inhalation by waste handlers.
-
Containment: Do not empty the vial. Keep the substance in its original primary container.
-
Secondary Containment: Place the primary container into a clear, sealable plastic bag (e.g., Ziploc).
-
Labeling: Attach a Hazardous Waste Label to the bag.
-
Constituents: "Theophylline-13C2d6 (Solid)"[1]
-
Hazard Checkbox: Toxic.
-
-
Disposal: Place in the lab's Solid Hazardous Waste Drum .
-
Note: Do not place in "Sharps" unless the vial is broken.
-
Protocol B: Liquid Waste (LC-MS Effluent & Stock Solutions)
Context: Theophylline is most often dissolved in Methanol (MeOH) or Acetonitrile (ACN) for mass spectrometry.[1] Causality: The hazard profile here is dominated by the solvent's flammability, but the toxicity of Theophylline remains the regulatory trigger for "Toxic" classification.
-
Segregation: Determine if your mobile phase contained halogenated solvents (rare for Theophylline analysis, but possible).
-
If MeOH/Water/ACN: Use Non-Halogenated Organic Waste .
-
If DCM/Chloroform: Use Halogenated Organic Waste .
-
-
Collection: Pour waste into the appropriate HDPE or Glass safety carboy (Satellite Accumulation Area).
-
Labeling:
-
Prohibition: NEVER pour down the sink. Theophylline is a pharmaceutical pollutant; drain disposal is a violation of EPA Subpart P and local environmental laws [1].
Protocol C: Decontamination of Glassware & Vials
Context: Empty vials that contained Theophylline are considered "P-listed equivalent" or simply hazardous residues. They cannot be thrown in regular trash.[2]
-
Triple Rinse: Rinse the vial/glassware three times with a compatible solvent (Methanol or Ethanol is recommended due to solubility).
-
Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container (Protocol B).
-
Vial Disposal:
-
Once triple-rinsed, the vial is legally "RCRA Empty" in most jurisdictions.[1]
-
Deface the label (remove or mark out "Theophylline").
-
Dispose of the glass in the Broken Glass/Sharps Box (Non-Hazardous).
-
Regulatory Compliance & Waste Codes
To ensure your facility remains audit-ready, use the following coding strategy. While Theophylline is not explicitly P-listed, "Conservative Classification" is the industry standard for toxic internal standards.[1]
| Waste Type | RCRA Code (US) | Description |
| Pure Solid | Non-RCRA Regulated (Federal) Check State Regs (e.g., CA uses 141) | Federal RCRA does not list Theophylline.[1] However, it is Toxic.[1][3] Label as "Non-RCRA Hazardous Waste - Toxic".[1] |
| In Methanol | D001, F003 | Ignitable waste (D001) and spent non-halogenated solvents (F003).[1] |
| In Acetonitrile | D001, F003 | Ignitable waste.[1] |
| Spill Cleanup | D000 (Generic) | Debris contaminated with toxic substance.[1] |
Note: If your facility performs Toxicity Characteristic Leaching Procedure (TCLP) and the waste fails, it would carry a D-code.[1][4] For mg-quantities of internal standards, this is rarely performed; default to "Hazardous/Toxic" labeling.[1]
Emergency Procedures (Spills)
Scenario: You drop a 10mg vial of Theophylline-13C2d6 powder.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and N95/P100 respirator (powder inhalation is the fastest route of toxicity).[1]
-
Containment: Cover the powder with a damp paper towel to prevent dust generation. Do not dry sweep.[2]
-
Cleanup:
-
Wipe up the powder using the damp towels.
-
Clean the surface with soap and water (Theophylline is soluble in basic/soapy water).
-
Triple clean the area.[3]
-
-
Disposal: Place all paper towels, gloves, and debris into a clear plastic bag. Label as "Hazardous Waste - Debris contaminated with Theophylline" and place in the Solid Hazardous Waste bin.
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2][5] (Final Rule prohibiting drain disposal).[2] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Theophylline - Safety and Hazards.[6][3] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link][1]
Personal Protective Equipment & Handling Guide: Theophylline-13C2d6
Executive Summary: The Dual-Risk Framework
Handling Theophylline-13C2d6 (1,3-Dimethylxanthine-13C2,d6) presents a unique challenge that distinguishes it from standard chemical handling. As a Senior Application Scientist, I urge you to adopt a Dual-Risk Framework :
-
Biological Risk (The User): Theophylline is a potent bronchodilator with a narrow therapeutic index. It is acutely toxic if swallowed (H301) and a reproductive hazard (H361).
-
Analytical Risk (The Data): This material is a high-value Stable Isotope Labeled (SIL) internal standard. The slightest cross-contamination with native (unlabeled) Theophylline will compromise isotopic purity calculations, invalidating mass spectrometry data.
This guide moves beyond generic "safety" to provide a precision workflow for protecting both the scientist and the experiment.
Critical Risk Profile
Before opening the vial, understand the enemy. Theophylline is a Class 6.1 Toxic Solid.[1][2]
| Parameter | Specification | Causality / Implication |
| CAS Number | 58-55-9 (Native) | Labeled variants share the toxicological profile of the native parent. |
| GHS Classification | H301 (Toxic if swallowed)H361 (Suspected of damaging fertility/unborn child) | Strict Containment Required. Zero tolerance for airborne dust generation. |
| Physical State | Crystalline Solid | Prone to electrostatic charging . Static can cause powder to "jump" during weighing, creating an inhalation hazard and loss of expensive isotope. |
| Carrier Solvents | Methanol, DMSO | SIL standards are often dissolved in these solvents. DMSO enhances skin permeability , carrying the toxic payload directly into the bloodstream. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this matrix to build a self-validating safety barrier.
A. Respiratory Protection (Primary Defense)
-
Requirement: Handling dry powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B).
-
Rationale: The primary route of occupational exposure is inhalation of airborne particulates during weighing.
-
Contingency: If weighing outside a hood is unavoidable (not recommended), a P100 (HEPA) respirator is mandatory. Surgical masks offer zero protection against toxic pharmaceutical dusts.
B. Dermal Protection (The Double-Glove Protocol)
-
Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).[3]
-
Protocol: Double Gloving is required.
-
Inner Glove: Protects the skin.
-
Outer Glove: Protects the sample.[1]
-
-
The "Strip" Technique: When moving from the weighing balance (potentially contaminated) to the computer or notebook, strip the outer glove. This prevents spreading trace isotope dust to "clean" lab surfaces, preventing future cross-contamination.
C. Ocular Protection[6][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1).
-
Rationale: Safety glasses with side shields are insufficient if the powder is dissolved in Methanol/DMSO, which can splash.
Operational Workflow: The "Clean-Line" Method
This workflow uses a "Clean-Line" approach to segregate the labeled standard from native Theophylline.
Step 1: Preparation & Static Control
-
Decontamination: Wipe down the balance area with 70% Ethanol/Water before bringing the vial in.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the vial and spatula.
-
Why? Charged 13C-Theophylline particles will repel from the spatula, landing on the balance bench, creating an invisible toxic surface.
-
Step 2: Weighing (The Critical Moment)
-
Containment: Perform all weighing inside the fume hood.
-
Vessel: Weigh directly into the volumetric flask or storage vial. Do not use weighing boats if possible (minimizes transfer loss).
-
Solvent Trap: If using volatile solvents (Methanol), keep the solvent bottle closed when not actively pipetting to prevent vapor turbulence from disturbing the balance.
Step 3: Solubilization & Storage[2]
-
Dissolution: Dissolve immediately after weighing. Once in solution, the inhalation risk drops, but the dermal absorption risk increases .
-
Labeling: Mark the vial with a bright orange sticker: "SIL-STD: 13C2d6" .
-
Segregation: Store the labeled stock solution in a separate secondary container from native Theophylline standards to prevent accidental swapping or vapor-phase cross-contamination.
Visualized Safety & Logic Pathway
The following diagram illustrates the decision-making process and safety checkpoints for handling this compound.
Caption: Operational flow for Theophylline-13C2d6, highlighting the transition from inhalation risk (powder) to dermal risk (solution).
Waste & Decontamination
-
Spill Cleanup:
-
Powder: Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up.
-
Solution: Absorb with vermiculite or chem-pads.
-
-
Disposal: All solid waste, gloves, and contaminated wipes must be segregated as "Cytotoxic/Toxic Pharmaceutical Waste" (often blue bin or white bin with biohazard symbol, depending on local EHS regulations). Do not place in general trash.
-
Incineration: The only acceptable destruction method is high-temperature incineration.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2153, Theophylline. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
